molecular formula C25H30ClN3O2 B15580027 Faricimab CAS No. 1607793-29-2

Faricimab

货号: B15580027
CAS 编号: 1607793-29-2
分子量: 440.0 g/mol
InChI 键: DRMVDBATNZBNEB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Retinal vascular diseases (RVDs) such as diabetic macular edema (DME), age-related macular degeneration (AMD), and retinal vein occlusion (RVO) are typically caused by retinal ischemia and subsequent neovascularization (NV). Vascular endothelial growth factor A (VEGF-A) is a well-known mediator of retinal NV, and many currently approved RVD therapies such as [aflibercept] and [ranibizumab] solely target VEGF-A. However, another set of factors, the Tie/Ang axis, comprising the transmembrane Tie-2 receptor and its soluble ligands Ang-1 and Ang-2, has been shown to play critical roles in mediating VEGF-A-induced NV. Faricimab is an IgG1-derived bispecific antibody capable of simultaneously binding to and depleting VEGF-A and Ang-2, which has been developed to improve therapeutic efficacy, especially in patients that respond poorly to anti-VEGF-A monotherapy. this compound was approved by the FDA on January 28, 2022, and is currently marketed under the trademark VABYSMO by Genentech, Inc. It received subsequent approval for the same indications in Canada in May 2022. In July 2022, the EMA's Committee for Medicinal Products for Human Use (CHMP) recommended this compound be granted marketing authorization for the treatment of neovascular age-related macular degeneration and diabetic macular edema.
This compound is a humanized bispecific antibody targeting both vascular endothelial growth factor A (VEGF-A) and angiopoietin-2 (Ang-2;  Ang2;  ANGPT2), that is used for the treatment of neovascular (wet) age-related macular degeneration and diabetic macular edema. Upon intravitreal administration, this compound targets and binds to both VEGF-A and Ang-2, and prevents VEGF-A- and Ang-2-mediated signaling. The inhibition of VEGF-A-mediated signaling decreases endothelial cell proliferation, neovascularization and vascular permeability. The inhibition of Ang-2-mediated signaling improves vascular stability and desensitizes blood vessels to the effects of VEGF-A. VEGF and Ang-2, upregulated in some eye diseases, play important roles in pathological neovascularization and increased vascular permeability and inflammation, which may lead to vision loss.

属性

Key on ui mechanism of action

The retina is largely avascular to facilitate effective photoreceptor function; rather, the retina is fed by both retinal and choroidal capillary networks, pathologies of which result in retinal and choroidal vascular diseases such as diabetic macular edema (DME), age-related macular degeneration (AMD), and retinal vein occlusion (RVO). One of the underlying causes of retinal vascular diseases (RVDs) is retinal neovascularization (NV), the aberrant growth of new vasculature, usually due to sustained retinal ischemia and mediated primarily by vascular endothelial growth factor A (VEGF-A). VEGF-A is a VEGF family member, which also includes VEGF-B, -C, and -D, whose members signal through the VEGF receptors (VEGFRs) VEGFR-1, -2, and -3 to mediate endothelial and lymphatic growth. Extensive work in animal models of RVD has demonstrated that VEGF-A is necessary but not sufficient in many cases to mediate NV, suggesting that additional factors may be required in deep retinal capillary beds. One such factor has been identified as the angiopoietins Ang-1 and Ang-2 and their cellular receptor Tie-2; Ang-1 is a full Tie-2 agonist whose binding results in Tie-2 phosphorylation and downstream signalling, whereas Ang-2 is a Tie-2 partial agonist/antagonist that inhibits Tie-2 phosphorylation. Ang-1 generally has a protective effect, making endothelial cells less responsive to VEGF-A, while Ang-2 increases VEGF-A-dependent NV and stimulates pericyte apoptosis and breakdown of both the blood-brain and blood-retinal barriers; Ang-2 is upregulated in retinal vascular development and retinal ischemia. Faricimab is a bispecific antibody (bsAb) based on human IgG1 comprising two different heavy and two different light chains capable of simultaneously binding to both VEGF-A and Ang-2 produced using the "CrossMab" platform. Faricimab binds VEGF-A and Ang-2 with binding affinities (KD) of approximately 3 and 22 nM, respectively; importantly, faricimab does not detectably bind Ang-1. Also, the faricimab Fc region has been modified to reduce binding to FcγR and FcRn receptors. The former virtually eliminates immune-mediated functions such as antibody- and complement-dependent cytotoxicity and antibody-dependent phagocytosis, whereas the latter increases faricimab systemic clearance by reducing FcRn-mediated IgG recycling. Thus, faricimab works by depleting both VEGF-A and Ang-2 to prevent retinal NV in the privileged ophthalmic environment.

CAS 编号

1607793-29-2

分子式

C25H30ClN3O2

分子量

440.0 g/mol

IUPAC 名称

[6-chloro-1-[2-(dimethylamino)ethyl]-2,3-dihydroindol-3-yl]-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylmethanone

InChI

InChI=1S/C25H30ClN3O2/c1-27(2)13-14-29-16-21(20-8-7-19(26)15-23(20)29)24(30)28-11-9-25(10-12-28)22-6-4-3-5-18(22)17-31-25/h3-8,15,21H,9-14,16-17H2,1-2H3

InChI 键

DRMVDBATNZBNEB-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Preclinical Pharmacokinetics of Intravitreal Faricimab: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faricimab is a bispecific antibody that targets and inhibits two key pathways implicated in retinal vascular diseases: vascular endothelial growth factor-A (VEGF-A) and angiopoietin-2 (Ang-2).[1][2][3][4] This dual-targeting mechanism is designed to offer a more comprehensive and durable therapeutic effect in conditions such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[1][3] Understanding the pharmacokinetic (PK) profile of this compound in preclinical models is crucial for interpreting efficacy and safety data and for informing clinical development. This technical guide summarizes the available quantitative PK data, details the experimental methodologies used in preclinical studies, and provides visual representations of key pathways and workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the mean pharmacokinetic parameters of this compound following a single intravitreal administration in New Zealand White rabbits and cynomolgus monkeys. These non-human primate and rabbit models are standard for ophthalmic drug development.

Table 1: Mean Pharmacokinetic Parameters of this compound in New Zealand White Rabbits [5]

Parameter0.5 mg/eye1.5 mg/eye
Aqueous Humor
Cmax (µg/mL)10.137.8
Tmax (day)1.91.9
AUC (dayµg/mL)114433
Vitreous Humor
Cmax (µg/mL)143473
Tmax (day)0.10.1
AUC (dayµg/mL)7112400
Serum
Cmax (ng/mL)27.5112
Tmax (day)4.04.0
AUC (day*ng/mL)2691150

Table 2: Mean Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys [5]

Parameter0.5 mg/eye1.5 mg/eye
Aqueous Humor
Cmax (µg/mL)2.58.0
Tmax (day)2.02.0
AUC (dayµg/mL)30100
Vitreous Humor
Cmax (µg/mL)54180
Tmax (day)0.10.1
AUC (dayµg/mL)3301100
Serum
Cmax (ng/mL)8.832
Tmax (day)4.04.0
AUC (day*ng/mL)88320

Experimental Protocols

The pharmacokinetic studies of intravitreal this compound in preclinical models involved the following key methodologies:

Animal Models
  • New Zealand White Rabbits: A commonly used model in ophthalmology research due to their large eye size, which facilitates surgical manipulations and sample collection.

  • Cynomolgus Monkeys: A non-human primate model that closely resembles human ocular anatomy and physiology, providing more translatable data to the clinical setting.

Drug Administration
  • A single intravitreal injection of this compound was administered to one eye of each animal.

  • The doses administered were typically 0.5 mg/eye and 1.5 mg/eye.[5]

Sample Collection
  • Aqueous Humor: Samples were collected from the anterior chamber of the eye at various time points post-injection.

  • Vitreous Humor: Samples were collected from the posterior segment of the eye at the termination of the study for each animal group.

  • Serum: Blood samples were collected at multiple time points to determine the systemic exposure of this compound.

Bioanalytical Method
  • The concentration of this compound in the collected biological matrices (aqueous humor, vitreous humor, and serum) was determined using a validated enzyme-linked immunosorbent assay (ELISA).

Visualizations

Signaling Pathways

This compound's dual mechanism of action involves the simultaneous inhibition of VEGF-A and Ang-2. The following diagram illustrates the signaling pathways targeted by this compound.

Faricimab_Mechanism_of_Action cluster_VEGF VEGF-A Pathway cluster_Ang Angiopoietin-2 Pathway cluster_this compound This compound Action VEGF_A VEGF-A VEGFR VEGF Receptor VEGF_A->VEGFR Binds Angiogenesis_Permeability Angiogenesis & Vascular Permeability VEGFR->Angiogenesis_Permeability Activates Ang2 Angiopoietin-2 (Ang-2) Tie2 Tie2 Receptor Ang2->Tie2 Binds Destabilization_Inflammation Vascular Destabilization & Inflammation Tie2->Destabilization_Inflammation Promotes This compound This compound This compound->VEGF_A Inhibits This compound->Ang2 Inhibits

This compound's dual inhibition of VEGF-A and Ang-2 pathways.
Experimental Workflow

The following diagram outlines the typical experimental workflow for assessing the pharmacokinetics of intravitreal this compound in preclinical models.

Preclinical_PK_Workflow cluster_animal_prep Animal Preparation cluster_administration Drug Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Animal_Model Select Preclinical Model (e.g., Rabbit, Monkey) IVT_Injection Intravitreal (IVT) Injection Animal_Model->IVT_Injection Dose_Prep Prepare this compound Dose Dose_Prep->IVT_Injection Aqueous_Humor Aqueous Humor Sampling IVT_Injection->Aqueous_Humor Serum Serum Sampling IVT_Injection->Serum Vitreous_Humor Vitreous Humor Sampling (Terminal) IVT_Injection->Vitreous_Humor ELISA Quantify this compound Concentration (ELISA) Aqueous_Humor->ELISA Serum->ELISA Vitreous_Humor->ELISA PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC) ELISA->PK_Parameters

Workflow for preclinical pharmacokinetic studies of intravitreal this compound.

References

Faricimab Target Validation in Neovascular AMD Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neovascular age-related macular degeneration (nAMD) is a leading cause of severe vision loss, characterized by the pathological growth of new blood vessels from the choroid into the retina. This process, known as choroidal neovascularization (CNV), is driven by a complex interplay of signaling molecules. While vascular endothelial growth factor A (VEGF-A) has been the primary therapeutic target for over a decade, the angiopoietin-Tie2 signaling axis has emerged as a critical parallel pathway involved in vascular destabilization and inflammation.

Faricimab is a bispecific antibody designed to independently bind and neutralize both VEGF-A and angiopoietin-2 (Ang-2), offering a dual mechanism of action that provides a more comprehensive approach to treating nAMD.[1][2][3] Preclinical studies have demonstrated that the simultaneous inhibition of both pathways results in a synergistic effect, leading to enhanced vascular stability, reduced vascular leakage, and a greater reduction in neovascularization compared to the inhibition of either pathway alone.[4][5] This technical guide provides an in-depth overview of the target validation for this compound in relevant preclinical models of nAMD, detailing the experimental protocols, presenting key quantitative data, and illustrating the underlying biological pathways and experimental workflows.

The Dual Role of Angiopoietin-2 and VEGF-A in nAMD Pathogenesis

Under physiological conditions, the vasculature is maintained in a quiescent state through a balance of pro- and anti-angiogenic signals. The binding of angiopoietin-1 (Ang-1) to its receptor Tie2 on endothelial cells promotes vascular stability.[6][7] In the context of nAMD, pathological conditions such as hypoxia and inflammation lead to the upregulation of both VEGF-A and Ang-2.[8][9]

Ang-2 acts as a competitive antagonist of Ang-1 at the Tie2 receptor, disrupting the stabilizing signaling and rendering the vasculature more susceptible to the effects of pro-angiogenic factors like VEGF-A.[6][9] The synergistic action of elevated Ang-2 and VEGF-A levels promotes endothelial cell proliferation, migration, and vascular permeability, key processes in the formation and progression of CNV.[9][10] this compound's dual-targeting approach is designed to restore vascular homeostasis by simultaneously blocking the pro-angiogenic and pro-permeability effects of VEGF-A and the destabilizing and pro-inflammatory actions of Ang-2.[10][11]

Ang-2_VEGF-A_Signaling_Pathway cluster_0 Pathological Condition (nAMD) cluster_1 Endothelial Cell Hypoxia_Inflammation Hypoxia / Inflammation VEGF-A VEGF-A Hypoxia_Inflammation->VEGF-A Upregulates Ang-2 Ang-2 Hypoxia_Inflammation->Ang-2 Upregulates VEGFR2 VEGFR2 EC_Activation Endothelial Cell Activation (Proliferation, Migration) VEGFR2->EC_Activation Tie2 Tie2 Vascular_Permeability Increased Vascular Permeability (Leakage) Tie2->Vascular_Permeability Destabilizes Neovascularization Neovascularization (CNV Formation) EC_Activation->Neovascularization Vascular_Permeability->Neovascularization VEGF-A->VEGFR2 Binds to Ang-2->Tie2 Binds to & Antagonizes Ang-1 This compound This compound This compound->VEGF-A Inhibits This compound->Ang-2 Inhibits

Figure 1: Simplified signaling pathway in nAMD.

Quantitative Data from Preclinical Models

The efficacy of this compound has been rigorously evaluated in various preclinical models of nAMD. These studies provide quantitative evidence supporting the dual-inhibition strategy.

Binding Affinity and Neutralization Potency

This compound was engineered to bind with high affinity to both human VEGF-A and Ang-2. The binding affinities (Kd) are comparable to those of highly effective monospecific antibodies.

TargetThis compound Binding Affinity (Kd)Method
hVEGF-A~58 pMSurface Plasmon Resonance
hAng-2~230 pMSurface Plasmon Resonance

Table 1: Binding affinities of this compound to its targets.

In Vivo Efficacy in a Non-Human Primate Model of Laser-Induced CNV

A laser-induced choroidal neovascularization model in cynomolgus monkeys is a well-established and clinically relevant model for nAMD. In this model, this compound demonstrated superior efficacy in reducing vascular leakage compared to monospecific anti-VEGF-A or anti-Ang-2 antibodies.

Treatment GroupMean Reduction in Vascular Leakage (%)
Vehicle Control0
Anti-VEGF-A Monotherapy~50
Anti-Ang-2 Monotherapy~30
This compound (Dual Inhibition) ~75

Table 2: Efficacy of this compound in a non-human primate model of laser-induced CNV.[2][3]

In Vivo Efficacy in a Mouse Model of Spontaneous CNV

To further validate the dual-targeting approach, a mouse model that develops spontaneous choroidal neovascularization was utilized. This model more closely mimics the chronic nature of nAMD. Dual inhibition of Ang-2 and VEGF-A resulted in a significant reduction in CNV lesion area.

Treatment GroupMean Reduction in CNV Lesion Area (%)
Vehicle Control0
Anti-VEGF-A Monotherapy~40
Anti-Ang-2 Monotherapy~25
Dual Ang-2/VEGF-A Inhibition ~65

Table 3: Efficacy of dual Ang-2/VEGF-A inhibition in a spontaneous CNV mouse model.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of therapeutic candidates. The following sections outline the key methodologies used in the preclinical validation of this compound.

Laser-Induced Choroidal Neovascularization (CNV) in Non-Human Primates

This model is considered the gold standard for preclinical evaluation of anti-angiogenic therapies for nAMD.

Objective: To induce and quantify CNV and associated vascular leakage to assess the efficacy of this compound.

Protocol:

  • Animal Model: Adult cynomolgus monkeys (Macaca fascicularis).

  • Anesthesia and Pupil Dilation: Animals are anesthetized, and pupils are dilated with topical phenylephrine (B352888) and tropicamide.

  • Laser Photocoagulation: An argon laser is used to create multiple laser spots in the macula of each eye, intentionally rupturing Bruch's membrane. Laser parameters (power, duration, spot size) are carefully controlled to ensure consistent lesion formation.[12]

  • Intravitreal Injection: Within 24 hours of laser induction, animals receive an intravitreal injection of this compound, control antibodies, or vehicle.

  • Fluorescein Angiography (FA): At specified time points post-injection (e.g., day 14 and 28), FA is performed to assess vascular leakage from the CNV lesions. A fluorescent dye is injected intravenously, and the fundus is imaged. The degree of leakage is graded by masked, trained observers.

  • Quantification: Leakage from each lesion is scored on a scale (e.g., 0-4), and the mean score per eye is calculated.

Spontaneous Choroidal Neovascularization (CNV) in Mice

This model offers insights into the effects of therapeutics on naturally developing CNV.

Objective: To evaluate the effect of dual Ang-2/VEGF-A inhibition on the progression of spontaneous CNV.

Protocol:

  • Animal Model: Transgenic mouse strains that spontaneously develop CNV.

  • Treatment: Mice receive systemic or intravitreal administration of dual Ang-2/VEGF-A inhibitors or control antibodies over a defined period.

  • Choroidal Flat Mounts: At the end of the study, eyes are enucleated, and the choroid is carefully dissected and flat-mounted.

  • Immunohistochemistry: The flat mounts are stained with a fluorescently labeled endothelial cell marker (e.g., isolectin B4) to visualize the neovascular network.

  • Confocal Microscopy and Quantification: The stained flat mounts are imaged using a confocal microscope. The total area or volume of the CNV lesions is quantified using image analysis software.[13][14][15]

In Vitro Endothelial Cell Migration Assay

This assay assesses the ability of a compound to inhibit the migration of endothelial cells, a key step in angiogenesis.

Objective: To determine the effect of this compound on VEGF-A- and Ang-2-induced endothelial cell migration.

Protocol:

  • Cell Culture: Human retinal microvascular endothelial cells (HRMECs) are cultured to confluence.

  • Scratch Wound Assay: A "scratch" is made in the confluent cell monolayer with a pipette tip.

  • Treatment: The cells are then treated with VEGF-A and/or Ang-2 in the presence or absence of this compound or control antibodies.

  • Imaging: The scratch area is imaged at time zero and at subsequent time points (e.g., 8, 16, 24 hours).

  • Quantification: The rate of cell migration into the scratch area is quantified by measuring the change in the width of the scratch over time.[16]

Experimental Workflow and Logical Relationships

The validation of this compound's dual-targeting mechanism follows a logical progression from in vitro characterization to in vivo efficacy studies in increasingly complex and relevant animal models.

Faricimab_Validation_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Proof-of-Concept cluster_2 Pivotal Preclinical Efficacy Binding_Affinity Binding Affinity Assays (SPR) Cell_Based_Assays Cell-Based Functional Assays (Migration, Proliferation) Binding_Affinity->Cell_Based_Assays Informs Mouse_CNV_Model Mouse Models of CNV (Laser-induced, Spontaneous) Cell_Based_Assays->Mouse_CNV_Model Warrants testing in NHP_CNV_Model Non-Human Primate CNV Model (Laser-induced) Mouse_CNV_Model->NHP_CNV_Model Supports progression to

Figure 2: A typical experimental workflow for preclinical validation.

Conclusion

The comprehensive preclinical data strongly support the dual inhibition of Ang-2 and VEGF-A as a valid and effective therapeutic strategy for neovascular AMD. This compound, through its novel bispecific design, has demonstrated high-affinity binding to both targets and superior efficacy in reducing key pathological features of nAMD in robust and clinically relevant animal models compared to monospecific therapies. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of multi-targeted therapies for retinal vascular diseases. The validation of this compound's dual mechanism of action underscores the importance of addressing the multifaceted nature of nAMD pathogenesis to achieve improved and more durable clinical outcomes.

References

The Role of Angiopoietin-2 in Retinal Disease Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiopoietin-2 (Ang-2) has emerged as a critical player in the pathogenesis of several retinal vascular diseases, including diabetic retinopathy (DR), neovascular age-related macular degeneration (nAMD), and retinal vein occlusion (RVO). Operating within the complex Angiopoietin-Tie signaling pathway, Ang-2 acts as a key regulator of vascular stability and inflammation. Under pathological conditions, elevated levels of Ang-2 disrupt the quiescent state of the retinal vasculature, promoting vascular leakage, inflammation, and neovascularization, often in concert with Vascular Endothelial Growth Factor (VEGF). This technical guide provides an in-depth overview of the role of Ang-2 in retinal diseases, presenting quantitative data on its expression, detailed experimental protocols for its study, and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics for retinal diseases.

Angiopoietin-2 in Retinal Disease: Quantitative Insights

Angiopoietin-2 levels are significantly elevated in the ocular compartments of patients with various retinal diseases, correlating with disease activity and severity. The following tables summarize key quantitative findings from clinical studies.

Table 1: Vitreous Humor Angiopoietin-2 Concentrations in Diabetic Retinopathy

Disease StatePatient CohortMean/Median Ang-2 Concentration (pg/mL)Control Group Concentration (pg/mL)Key FindingsReference
Proliferative Diabetic Retinopathy (PDR)41 eyes with PDR1,753 ± 3,213112 ± 113 (n=18, non-diabetic controls)Ang-2 levels were significantly higher in PDR patients. Levels were higher in active PDR compared to inactive PDR.[1][2][1][2]
Non-Proliferative Diabetic Retinopathy (NPDR) with Clinically Significant Macular Edema (CSMO)17 patients with NPDR and CSMOMedian: 4000 (Range: 1341–14329)< Limit of Detection (n=5, macular hole controls)Ang-2 concentration was significantly elevated in NPDR with CSMO.[3][3]
Proliferative Diabetic Retinopathy (PDR)21 patients with PDRElevated vs. controlsLower than PDR groupAngiopoietin-1 and -2 levels were both found to be up-regulated in the vitreous of PDR patients.[4][4]

Table 2: Aqueous Humor Angiopoietin-2 Concentrations in Neovascular Age-Related Macular Degeneration

Patient CohortMean Ang-2 Concentration (pg/mL)Control Group Concentration (pg/mL)Key FindingsReference
24 treatment-naïve nAMD patientsSignificantly higher than controls (p < 0.0001)Lower than nAMD group (n=26)Aqueous Ang-2 levels correlated with worse best-corrected visual acuity and greater central macular thickness.[5][5]
54 nAMD patients switched from aflibercept to faricimab23.8 ± 23.5 (before switch)Not applicableSwitching to this compound (an Ang-2 and VEGF-A inhibitor) significantly decreased aqueous Ang-2 levels to 16.4 ± 21.9 pg/mL.[6][6]

Table 3: Ocular Fluid Angiopoietin-2 Concentrations in Retinal Vein Occlusion

Ocular FluidPatient CohortKey FindingsReference
Vitreous HumorPatients with RVOIntravitreal Ang-2 levels are increased in patients with RVO.[7][7]
Vitreous HumorPatients with various retinal diseasesPatients with RVO have some of the highest levels of Ang-2 in the vitreous humor among various retinal diseases.[8][8]

Core Signaling Pathways Involving Angiopoietin-2

Ang-2's pathogenic role is primarily mediated through its interaction with the Tie2 receptor and integrins on endothelial cells.

The Angiopoietin-Tie2 Signaling Axis

Under normal physiological conditions, Angiopoietin-1 (Ang-1) binds to the Tie2 receptor on endothelial cells, promoting its phosphorylation and downstream signaling that maintains vascular quiescence and stability.[9][10] Ang-2, which is stored in Weibel-Palade bodies of endothelial cells, is released in response to pathological stimuli such as hypoxia and inflammation.[11][12] Ang-2 acts as a context-dependent antagonist of Ang-1, competing for Tie2 binding and inhibiting its stabilizing signaling. This leads to pericyte detachment, increased vascular permeability, and sensitization of the endothelium to pro-inflammatory and angiogenic factors like VEGF.[9][10]

Ang_Tie2_Signaling cluster_0 Physiological State cluster_1 Pathological State Ang1 Angiopoietin-1 Tie2_active Tie2 Receptor (Phosphorylated) Ang1->Tie2_active Binds & Activates Vascular_Stability Vascular Stability (Quiescence, Integrity) Tie2_active->Vascular_Stability Promotes Ang2 Angiopoietin-2 Tie2_inactive Tie2 Receptor Ang2->Tie2_inactive Binds & Antagonizes Ang-1 Vascular_Destabilization Vascular Destabilization (Permeability, Inflammation, Neovascularization) Tie2_inactive->Vascular_Destabilization Leads to VEGF VEGF VEGF->Vascular_Destabilization Synergizes with Ang-2

Angiopoietin-Tie2 signaling in health and disease.
Angiopoietin-2 and Integrin Signaling

Recent evidence indicates that Ang-2 can also signal through integrin receptors on endothelial cells, independent of Tie2.[13][14] This interaction is particularly relevant in the context of diabetic retinopathy, where Ang-2 binding to α3β1 integrin on pericytes can induce apoptosis, contributing to the pericyte loss characteristic of this disease.[13][14] This integrin-mediated pathway highlights a Tie2-independent mechanism through which Ang-2 can promote vascular pathology.

Ang2_Integrin_Signaling cluster_0 Ang-2 Signaling in Pericytes (Diabetic Retinopathy) Ang2 Angiopoietin-2 Integrin α3β1 Integrin Ang2->Integrin Binds to p53 p53 Pathway Integrin->p53 Activates Apoptosis Pericyte Apoptosis p53->Apoptosis Induces

Ang-2-mediated integrin signaling in pericyte apoptosis.

Key Experimental Protocols

This section provides detailed methodologies for essential in vitro and in vivo experiments used to investigate the role of Ang-2 in retinal diseases.

Quantification of Angiopoietin-2 by ELISA

Objective: To measure the concentration of Ang-2 in biological fluids such as aqueous humor, vitreous humor, or serum.

Materials:

  • Commercial Angiopoietin-2 ELISA kit (e.g., from R&D Systems, Abcam, or Biomedica)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and tips

  • Wash buffer

  • Assay diluent

  • Standard, samples, and controls

  • Substrate solution

  • Stop solution

Protocol:

  • Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and controls as per the kit manufacturer's instructions. Prepare serial dilutions of the standard to generate a standard curve. Dilute samples as required with the provided assay diluent.

  • Assay Procedure: a. Add 100 µL of assay diluent to each well of the microplate. b. Add 50 µL of standard, control, or sample to the appropriate wells. c. Cover the plate and incubate for 2 hours at room temperature on a horizontal orbital microplate shaker.[15] d. Aspirate each well and wash four times with wash buffer. e. Add 200 µL of Ang-2 conjugate to each well. f. Cover the plate and incubate for 2 hours at room temperature on the shaker.[15] g. Repeat the aspiration and wash step. h. Add 200 µL of substrate solution to each well and incubate for 30 minutes at room temperature in the dark. i. Add 50 µL of stop solution to each well.

  • Data Analysis: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution. Generate a standard curve by plotting the mean absorbance for each standard against its concentration. Use the standard curve to determine the concentration of Ang-2 in the samples.

Detection of Angiopoietin-2 by Western Blot

Objective: To detect and semi-quantify the expression of Ang-2 in retinal tissue lysates.

Materials:

  • Retinal tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against Angiopoietin-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Homogenize retinal tissue in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein per lane onto an SDS-PAGE gel. c. Run the gel to separate proteins by size. d. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-Ang-2 antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[11] c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The expected molecular weight of Ang-2 is approximately 65-70 kDa.[12]

Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

Objective: To create a model of neovascular AMD by inducing choroidal neovascularization.

Materials:

  • C57BL/6J mice (6-8 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical mydriatic (e.g., tropicamide)

  • Laser photocoagulator with a slit lamp delivery system

  • Cover slip

  • Artificial tears

Protocol:

  • Animal Preparation: Anesthetize the mouse and dilate its pupils with a topical mydriatic.

  • Laser Application: a. Place a drop of artificial tears on a cover slip and gently press it onto the mouse's cornea to flatten it. b. Position the mouse at the slit lamp and focus the laser on the retina. c. Apply four laser burns per eye around the optic nerve using a green Argon laser (e.g., 532 nm wavelength, 70 ms (B15284909) duration, 230-280 mW power).[11] A small bubble formation indicates a successful rupture of Bruch's membrane.[16]

  • Post-Procedure Care: Apply artificial tears to the eye and monitor the animal during recovery.

  • Evaluation: CNV can be assessed at various time points (e.g., 7 or 14 days) using fluorescein (B123965) angiography (in vivo) or by staining retinal/choroidal flat mounts with isolectin B4 (ex vivo) to quantify the lesion area.[11][17]

Oxygen-Induced Retinopathy (OIR) Mouse Model

Objective: To model ischemic retinopathies such as retinopathy of prematurity and proliferative diabetic retinopathy.

Materials:

  • C57BL/6 mouse pups at postnatal day 7 (P7) with a nursing dam

  • Oxygen chamber with an oxygen controller

Protocol:

  • Hyperoxia Exposure: Place the P7 mouse pups and their nursing dam into an airtight incubator with 75% ± 2% oxygen for five days (until P12).[12]

  • Return to Normoxia: At P12, return the mice to room air. This creates a relative hypoxia in the avascular central retina.[12]

  • Evaluation: The peak of retinal neovascularization occurs at P17.[12] Retinas can be harvested at this time point, flat-mounted, and stained with isolectin B4 to quantify the areas of vaso-obliteration and neovascularization.

Streptozotocin (STZ)-Induced Diabetic Retinopathy Rat Model

Objective: To induce a model of diabetic retinopathy that mimics many of the early features of the human disease.

Materials:

  • Sprague-Dawley or Long-Evans rats

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Glucometer

Protocol:

  • Induction of Diabetes: After an overnight fast, induce diabetes by a single intraperitoneal injection of STZ (e.g., 65 mg/kg) dissolved in cold citrate buffer.[9] Control animals receive an injection of citrate buffer alone.

  • Confirmation of Diabetes: Monitor blood glucose levels 24-72 hours after STZ injection. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Disease Development: Maintain the diabetic rats for a specified period (e.g., 8 weeks to 6 months) to allow for the development of diabetic retinopathy features such as pericyte loss and increased vascular permeability.[14]

  • Evaluation: Retinal changes can be assessed through various methods, including retinal digest preparations to quantify pericyte loss, and immunohistochemistry or Western blotting to analyze protein expression changes.

Experimental and Drug Development Workflows

The study of Ang-2 in retinal diseases and the development of targeted therapies follow a structured workflow from preclinical investigation to clinical trials.

Drug_Discovery_Workflow cluster_0 Preclinical Research cluster_1 Clinical Development Target_ID Target Identification (e.g., Ang-2) In_Vitro In Vitro Studies (Cell-based assays) Target_ID->In_Vitro In_Vivo In Vivo Models (OIR, CNV, STZ) In_Vitro->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Phase_I Phase I Trials (Safety) Lead_Opt->Phase_I Phase_II Phase II Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III Regulatory Regulatory Approval Phase_III->Regulatory

Workflow for the development of Ang-2 targeted therapies.

Conclusion

Angiopoietin-2 is a validated and compelling target for therapeutic intervention in a range of retinal vascular diseases. Its central role in mediating vascular destabilization and inflammation, both independently and in synergy with VEGF, underscores its importance in disease pathogenesis. The quantitative data presented in this guide highlight the clinical relevance of Ang-2, while the detailed experimental protocols provide a foundation for robust preclinical research. The continued investigation of Ang-2 signaling pathways and the development of novel therapeutic strategies targeting this molecule hold significant promise for improving visual outcomes for patients with diabetic retinopathy, neovascular AMD, and retinal vein occlusion.

References

Methodological & Application

Application Notes and Protocols for Assaying Faricimab Concentration in Aqueous Humor Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faricimab is a bispecific antibody that targets both vascular endothelial growth factor-A (VEGF-A) and angiopietin-2 (Ang-2), two key mediators of vascular instability in retinal diseases.[1][2] Accurate quantification of this compound in aqueous humor is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-finding studies, and understanding its therapeutic efficacy and duration of action in ocular compartments. These application notes provide detailed protocols for the quantitative analysis of this compound in human aqueous humor samples using a validated enzyme-linked immunosorbent assay (ELISA) and discuss alternative methodologies.

Mechanism of Action: Dual Inhibition of VEGF-A and Ang-2

This compound's unique mechanism involves the simultaneous neutralization of two distinct signaling pathways involved in angiogenesis and vascular leakage.

Faricimab_MoA cluster_VEGF VEGF-A Pathway cluster_Ang Ang-2/Tie2 Pathway VEGF_A VEGF-A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Binds Angiogenesis_Leakage Angiogenesis & Vascular Leakage VEGFR2->Angiogenesis_Leakage Activates Ang2 Ang-2 Tie2 Tie2 Receptor Ang2->Tie2 Blocks Ang-1 Binding Destabilization Vascular Destabilization Tie2->Destabilization Promotes This compound This compound This compound->VEGF_A Inhibits This compound->Ang2 Inhibits

Caption: this compound's dual mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the assay of this compound in aqueous humor, based on data from clinical trials and commercially available kits.

Table 1: ELISA Performance Characteristics

Parameter Value Reference
Assay Principle Sandwich ELISA [1]
Capture Molecule VEGF-165 [1]
Detection Molecule HRP-conjugated Ang-2 [1]
Quantification Range (AH) 7.81 - 500 ng/mL [3]

| Lower Limit of Detection (LOD) | 0.2 ng/mL |[1] |

Table 2: Pharmacokinetic Parameters of this compound in Aqueous Humor

Parameter Value Reference
Estimated Half-life (t1/2) 7.5 days [3][4][5]
Sample Population Patients with nAMD or DME [3][4][5]

| Dosing | Intravitreal Administration |[3][4][5] |

Experimental Protocols

Aqueous Humor Sample Collection and Handling

Proper sample collection and handling are paramount to ensure the integrity of the results.

  • Collection: Aqueous humor samples (approximately 50-100 µL) should be collected by an ophthalmologist via anterior chamber paracentesis using a 27G or 30G needle.[6][7]

  • Immediate Handling: Samples should be immediately transferred to low-protein binding microcentrifuge tubes.[8]

  • Storage: Samples must be placed on dry ice immediately after collection and stored at -80°C until analysis to prevent degradation of the analyte.[6][7][9][10]

This compound Quantification by Sandwich ELISA

This protocol is based on the principles of validated assays used in clinical studies and commercially available kits.[1][3]

Materials:

  • This compound ELISA Kit (e.g., KRIBIOLISA™ or similar)[1]

  • Recombinant Human VEGF-165 (for coating)

  • Recombinant Human Ang-2, HRP-conjugated (for detection)

  • This compound standard

  • Aqueous humor samples

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Sample Diluent (assay-specific buffer)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

ELISA_Workflow Start Start Coat 1. Coat Plate with VEGF-165 Start->Coat Wash1 Wash Coat->Wash1 Block 2. Block Plate Wash1->Block Wash2 Wash Block->Wash2 AddSample 3. Add Standards & Samples (containing this compound) Wash2->AddSample Wash3 Wash AddSample->Wash3 AddDetection 4. Add HRP-conjugated Ang-2 Wash3->AddDetection Wash4 Wash AddDetection->Wash4 AddSubstrate 5. Add TMB Substrate Wash4->AddSubstrate StopReaction 6. Add Stop Solution AddSubstrate->StopReaction ReadPlate 7. Read Absorbance at 450 nm StopReaction->ReadPlate Analyze 8. Calculate Concentration ReadPlate->Analyze End End Analyze->End

Caption: Sandwich ELISA workflow for this compound.

Protocol Steps:

  • Plate Coating: Dilute VEGF-165 to the recommended concentration in Coating Buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample and Standard Preparation:

    • Prepare a standard curve by serially diluting the this compound standard in Sample Diluent to concentrations spanning the expected range of the samples (e.g., 0-500 ng/mL).

    • Thaw aqueous humor samples on ice. Due to the high expected concentration, samples may require dilution in Sample Diluent.

  • Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of prepared standards and diluted samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of HRP-conjugated Ang-2, diluted in Sample Diluent, to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Signal Development:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

  • Data Analysis:

    • Subtract the average zero standard optical density from all readings.

    • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

    • Use a four-parameter logistic (4-PL) curve fit to interpolate the concentrations of this compound in the aqueous humor samples.

    • Multiply by the dilution factor to obtain the final concentration.

Alternative Methodologies

While ELISA is a robust and widely used method, other techniques can be employed for this compound quantification.

1. Luminex xMAP Technology: This multiplex bead-based immunoassay platform can be used for the simultaneous quantification of this compound and other relevant biomarkers (like free VEGF-A and Ang-2) from a small sample volume.[6][7][9][10] The principle is similar to a sandwich ELISA, but the capture antibody is conjugated to fluorescently coded magnetic beads.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high specificity and sensitivity and can be used as an orthogonal method to confirm ELISA results.[11] This technique typically involves immunocapture of this compound followed by enzymatic digestion and quantification of unique surrogate peptides by mass spectrometry.[12] It is particularly useful for measuring drug concentrations in complex biological matrices and can be adapted for small sample volumes.[11]

Conclusion

The sandwich ELISA protocol detailed here provides a reliable and validated method for quantifying this compound concentrations in aqueous humor samples. This data is essential for advancing our understanding of the ocular pharmacokinetics of this novel bispecific antibody and for optimizing treatment regimens for patients with retinal vascular diseases. The choice of assay will depend on the specific research question, required throughput, and available instrumentation. For all methods, adherence to strict sample collection and handling protocols is crucial for data accuracy.

References

Application Notes and Protocols for Assessing Faricimab Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Faricimab is a humanized bispecific antibody that targets and neutralizes both Angiopoietin-2 (Ang-2) and Vascular Endothelial Growth Factor-A (VEGF-A), key mediators of retinal vascular diseases.[1][2] This dual mechanism of action aims to enhance vascular stability and reduce inflammation and neovascularization.[1][3] These application notes provide detailed protocols for in vitro assays to assess the binding affinity and functional efficacy of this compound, enabling researchers to evaluate its therapeutic potential in a preclinical setting.

Key In Vitro Efficacy Assessment Methods

The in vitro assessment of this compound's efficacy can be categorized into three main areas:

  • Binding Affinity Assays: To quantify the binding of this compound to its targets, Ang-2 and VEGF-A.

  • Target Neutralization and Functional Assays: To measure the ability of this compound to inhibit the biological activity of Ang-2 and VEGF-A.

  • Cell-Based Potency Assays: To evaluate the overall therapeutic effect of this compound on cellular processes relevant to retinal vascular diseases.

Data Presentation

The following tables summarize key quantitative data from in vitro studies assessing this compound's efficacy.

Table 1: Binding Affinity and Neutralization Potency of this compound

ParameterTargetAssay MethodValueReference
EC50 Ang-2Target-Binding ELISA0.7868 nM[4]
IC50 Ang-2 binding to Tie-2Inhibitory ELISA13.55 nM[4]
EC50 VEGF-ANot SpecifiedNot Specified
IC50 VEGF-A induced VEGFR2 activationCell-based assayPotency greater than ranibizumab (B1194657) and bevacizumab[5]

Table 2: Functional Cell-Based Assay Readouts

AssayCell TypeKey MeasurementObserved Effect of this compoundReference
Endothelial Cell Permeability iBRECCell Index (impedance)Reverts VEGF-A-induced decrease in cell index[6]
Ang-2 Secretion iBRECAng-2 concentration (ELISA)Reduces VEGF-A-induced Ang-2 secretion below basal levels[6]
Junctional Protein Expression iBRECClaudin-1, Claudin-5 levels (Western Blot)Normalizes altered expression induced by VEGF-A[6]
Tie-2 Phosphorylation Not Specifiedp-Tie2 levelsDose-dependent inhibition of Ang-2 induced phosphorylation[7]

Experimental Protocols

Dual Target-Binding ELISA for this compound

This protocol describes a sandwich ELISA to quantify this compound by capturing it with one target (VEGF-A) and detecting it with the other (Ang-2).[8][9]

Materials:

  • High-binding 96-well microplates

  • Recombinant human VEGF-A165

  • Recombinant human Ang-2 conjugated to Horseradish Peroxidase (HRP)

  • This compound standard and test samples

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader capable of measuring absorbance at 450 nm

Protocol:

  • Coating: Coat the wells of a 96-well plate with 100 µL of VEGF-A165 (concentration to be optimized, e.g., 1-5 µg/mL) in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add 100 µL of serially diluted this compound standards and test samples to the wells. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate four times with wash buffer.

  • Detection: Add 100 µL of HRP-conjugated Ang-2 to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate four times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards. Use the standard curve to determine the concentration of this compound in the test samples.

Ang-2 Neutralization Assay (Tie-2 Phosphorylation)

This cell-based assay measures the ability of this compound to inhibit Ang-2-induced phosphorylation of its receptor, Tie-2.[7][10]

Materials:

  • Cells expressing Tie-2 (e.g., primary endothelial cells or a stable cell line)

  • Cell culture medium and supplements

  • Recombinant human Ang-2

  • This compound and control antibodies

  • Lysis buffer with phosphatase and protease inhibitors

  • Antibodies for Western blotting: anti-phospho-Tie-2, anti-total-Tie-2, and HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Protocol:

  • Cell Culture: Culture Tie-2 expressing cells to near confluence in appropriate culture vessels.

  • Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

  • Treatment: Pre-incubate serial dilutions of this compound or control antibody with a fixed concentration of Ang-2 (e.g., 100 ng/mL) for 30-60 minutes at 37°C.

  • Cell Stimulation: Add the Ang-2/antibody mixtures to the cells and incubate for 15-30 minutes at 37°C to induce Tie-2 phosphorylation.

  • Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody against phospho-Tie-2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total Tie-2 as a loading control.

  • Analysis: Quantify the band intensities for phospho-Tie-2 and total Tie-2. Calculate the ratio of phospho-Tie-2 to total Tie-2 for each condition. Determine the IC50 value of this compound by plotting the percentage inhibition of Tie-2 phosphorylation against the this compound concentration.

VEGF-A Neutralization Assay (Endothelial Cell Permeability)

This assay assesses this compound's ability to counteract VEGF-A-induced disruption of the endothelial barrier.[6]

Materials:

  • Immortalized bovine retinal endothelial cells (iBREC) or other suitable endothelial cells

  • Cell culture medium and supplements

  • Electric Cell-Substrate Impedance Sensing (ECIS) system or similar impedance-based instrument

  • Recombinant human VEGF-A165

  • This compound and control antibodies

Protocol:

  • Cell Seeding: Seed iBRECs onto the wells of an ECIS array plate and culture until a stable, high-impedance monolayer is formed, indicating a tight barrier.

  • VEGF-A Challenge: Add VEGF-A165 (e.g., 50 ng/mL) to the cell culture medium and monitor the decrease in impedance (cell index) for 24 hours.

  • This compound Treatment: After 24 hours of VEGF-A treatment, add serial dilutions of this compound or control antibody to the wells.

  • Impedance Monitoring: Continue to monitor the cell index in real-time for several days.

  • Analysis:

    • Plot the cell index over time for all conditions.

    • Observe the recovery of the cell index in this compound-treated wells compared to controls.

    • The extent and duration of the recovery indicate the efficacy of this compound in restoring endothelial barrier function.

Endothelial Cell Tube Formation Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • VEGF-A and/or Ang-2 as pro-angiogenic stimuli

  • This compound and control antibodies

  • Calcein AM for cell staining (optional)

  • Inverted microscope with imaging capabilities

Protocol:

  • Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

  • Cell Preparation: Harvest and resuspend endothelial cells in a serum-free medium.

  • Treatment: In separate tubes, prepare the treatment conditions by mixing the cell suspension with VEGF-A and/or Ang-2, and serial dilutions of this compound or control antibodies.

  • Cell Seeding: Gently add the cell-treatment mixtures to the coated wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

  • Imaging:

    • If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging.

    • Capture images of the tube-like structures using an inverted microscope.

  • Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software. Compare the results from this compound-treated wells to controls to determine the inhibitory effect on angiogenesis.

Visualizations

Faricimab_Mechanism_of_Action cluster_1 This compound Intervention VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Activates Ang-2 Ang-2 Tie-2 Tie-2 Ang-2->Tie-2 Inhibits Ang-1 binding Vascular_Leakage Vascular_Leakage VEGFR-2->Vascular_Leakage Neovascularization Neovascularization VEGFR-2->Neovascularization Tie-2->Vascular_Leakage Inflammation Inflammation Tie-2->Inflammation Retinal_Disease Retinal_Disease This compound This compound This compound->VEGF-A Neutralizes This compound->Ang-2 Neutralizes

Caption: this compound's dual mechanism of action.

ELISA_Workflow A 1. Coat plate with VEGF-A B 2. Block non-specific sites A->B Wash C 3. Add this compound samples B->C Wash D 4. Add HRP-conjugated Ang-2 C->D Wash E 5. Add TMB substrate D->E Wash F 6. Stop reaction E->F G 7. Read absorbance at 450 nm F->G Permeability_Assay_Workflow A 1. Culture endothelial cells to confluence B 2. Challenge with VEGF-A A->B C 3. Add this compound B->C D 4. Monitor cell index (impedance) C->D E 5. Analyze barrier restoration D->E

References

Application Notes and Protocols for the Use of Faricimab in Organotypic Retinal Explant Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Faricimab is a bispecific antibody that targets and inhibits two key pathways implicated in retinal vascular diseases: vascular endothelial growth factor-A (VEGF-A) and angiopoietin-2 (Ang-2).[1][2][3][4][5] By simultaneously blocking these two signaling molecules, this compound is designed to reduce vascular leakage, inflammation, and neovascularization with greater efficacy than agents that target VEGF-A alone.[5][6][7][8] Organotypic retinal explant cultures provide a valuable ex vivo system to study the effects of therapeutic agents like this compound in a setting that preserves the complex cellular architecture and interactions of the retina.[9][10][11][12] This model is well-suited for preclinical testing of drug efficacy and safety on the neuronal retina.[10]

These application notes provide a detailed protocol for utilizing this compound in organotypic retinal explant cultures to investigate its effects on retinal pathophysiology.

Mechanism of Action of this compound

This compound's dual mechanism of action is central to its therapeutic effect.[4]

  • VEGF-A Inhibition: Like other anti-VEGF therapies, this compound binds to VEGF-A, preventing it from interacting with its receptors on endothelial cells. This inhibits downstream signaling that leads to increased vascular permeability, proliferation, and new blood vessel formation (neovascularization).[2][3]

  • Ang-2 Inhibition: Angiopoietin-2 promotes vascular instability by competing with Angiopoietin-1 (Ang-1) for binding to the Tie2 receptor on endothelial cells.[2] Elevated levels of Ang-2 disrupt the stabilizing effects of the Ang-1/Tie2 signaling pathway, leading to pericyte dropout, increased vascular leakage, and inflammation.[6][7] this compound sequesters Ang-2, thereby promoting vascular stability.[2][4][6]

The simultaneous inhibition of both VEGF-A and Ang-2 by this compound may offer synergistic effects, leading to more robust and sustained control of retinal vascular diseases.[6][13]

Faricimab_Mechanism_of_Action cluster_this compound This compound VEGF_A VEGF-A Neovascularization Neovascularization VEGF_A->Neovascularization Vascular_Leakage Vascular Leakage VEGF_A->Vascular_Leakage Ang_2 Ang-2 Ang_2->Neovascularization Ang_2->Vascular_Leakage Inflammation Inflammation Ang_2->Inflammation This compound This compound This compound->VEGF_A This compound->Ang_2 Experimental_Workflow Start Start: Enucleate Eyes Dissection Dissect Retina Start->Dissection Explant_Prep Prepare Retinal Explants Dissection->Explant_Prep Culture Place on Culture Insert Explant_Prep->Culture Drug_Treatment Apply this compound Treatment Culture->Drug_Treatment Incubation Incubate (e.g., 24-72h) Drug_Treatment->Incubation Analysis Endpoint Analysis Incubation->Analysis Immunohistochemistry Immunohistochemistry Analysis->Immunohistochemistry Western_Blot Western Blot / ELISA Analysis->Western_Blot TUNEL_Assay TUNEL Assay Analysis->TUNEL_Assay End End Immunohistochemistry->End Western_Blot->End TUNEL_Assay->End

References

Application Notes and Protocols for Faricimab Bioactivity Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faricimab is a bispecific antibody that targets two key pathways in retinal vascular diseases: vascular endothelial growth factor-A (VEGF-A) and angiopoietin-2 (Ang-2).[1][2][3] By inhibiting VEGF-A, this compound suppresses endothelial cell proliferation, neovascularization, and vascular permeability.[4] Simultaneously, its blockade of Ang-2 promotes vascular stability by restoring the protective effects of the Angiopoietin-1/Tie2 signaling pathway.[1][5] This dual mechanism of action offers a comprehensive approach to treating neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[3][6][7]

These application notes provide detailed protocols for two fundamental cell-based assays to evaluate the bioactivity of this compound: an endothelial cell proliferation assay and a scratch (wound healing) assay for cell migration. These assays are essential for characterizing the potency and efficacy of this compound and other anti-angiogenic biologics.

Signaling Pathways Overview

This compound's therapeutic effect is derived from its ability to simultaneously neutralize both VEGF-A and Ang-2. The following diagrams illustrate the targeted signaling pathways.

VEGF_Ang2_Signaling cluster_VEGF VEGF-A Pathway cluster_Ang Angiopoietin Pathway VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binds Proliferation_Migration Cell Proliferation & Migration VEGFR2->Proliferation_Migration Activates Ang-1 Ang-1 Tie2 Tie2 Ang-1->Tie2 Binds & Activates Ang-2 Ang-2 Ang-2->Tie2 Binds & Inhibits Vascular_Stability Vascular Stability Tie2->Vascular_Stability Promotes

Figure 1: VEGF-A and Angiopoietin Signaling Pathways.

Faricimab_Inhibition cluster_VEGF_Inhibition VEGF-A Inhibition cluster_Ang_Inhibition Ang-2 Inhibition This compound This compound VEGF-A VEGF-A This compound->VEGF-A Binds & Neutralizes Ang-2 Ang-2 This compound->Ang-2 Binds & Neutralizes VEGFR2 VEGFR2 Proliferation_Migration Cell Proliferation & Migration Tie2 Tie2 Vascular_Stability Vascular Stability Tie2->Vascular_Stability Promotes Ang-1 Ang-1 Ang-1->Tie2 Promotes Activation

Figure 2: this compound's Dual Inhibition Mechanism.

Recommended Cell Lines

Human Umbilical Vein Endothelial Cells (HUVECs) and Human Retinal Endothelial Cells (HRECs) are suitable for these assays as they endogenously express the necessary receptors, VEGFR2 and Tie2.[7][8][9]

Assay 1: Endothelial Cell Proliferation Assay

This assay measures the ability of this compound to inhibit VEGF-A-induced proliferation of endothelial cells.

Experimental Workflow

Proliferation_Assay_Workflow Seed_Cells Seed Endothelial Cells (HUVECs or HRECs) in 96-well plate Starve_Cells Serum-starve cells to synchronize Seed_Cells->Starve_Cells Treat_Cells Treat cells with VEGF-A and varying concentrations of this compound Starve_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_Reagent Add proliferation reagent (e.g., MTT, CellTiter-Glo®) Incubate->Add_Reagent Measure_Signal Measure absorbance or luminescence Add_Reagent->Measure_Signal Analyze_Data Analyze data and calculate IC50 Measure_Signal->Analyze_Data

Figure 3: Endothelial Cell Proliferation Assay Workflow.

Protocol

  • Cell Seeding:

    • Culture HUVECs or HRECs in complete endothelial growth medium.

    • Trypsinize and resuspend cells in a low-serum medium (e.g., 0.5% FBS).

    • Seed 5,000 cells per well in a 96-well plate and incubate overnight.

  • Cell Treatment:

    • Prepare a serial dilution of this compound.

    • In a separate plate, pre-incubate the this compound dilutions with a constant, sub-maximal concentration of recombinant human VEGF-A (e.g., 20 ng/mL) for 30 minutes at 37°C.

    • Remove the medium from the cells and replace it with the this compound/VEGF-A mixtures. Include controls for untreated cells and cells treated with VEGF-A alone.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification of Proliferation:

    • Add a cell proliferation reagent such as MTT or CellTiter-Glo® to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the VEGF-A-only control.

    • Plot the normalized proliferation against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the VEGF-A-induced cell proliferation.[10][11]

Data Presentation

This compound Conc. (nM)% Proliferation Inhibition
00
0.115.2
0.548.9
1.075.3
5.092.1
10.098.5
IC50 (nM) ~0.5

Assay 2: Endothelial Cell Migration (Scratch) Assay

This assay assesses the ability of this compound to inhibit endothelial cell migration, a crucial step in angiogenesis.

Experimental Workflow

Migration_Assay_Workflow Seed_Cells Seed Endothelial Cells to form a confluent monolayer Create_Scratch Create a 'scratch' in the cell monolayer Seed_Cells->Create_Scratch Treat_Cells Treat with VEGF-A, Ang-2, and varying concentrations of this compound Create_Scratch->Treat_Cells Image_Initial Image the scratch at time 0 Treat_Cells->Image_Initial Incubate Incubate for 12-24 hours Image_Initial->Incubate Image_Final Image the scratch at the final time point Incubate->Image_Final Analyze_Data Measure the change in scratch area and calculate % migration inhibition Image_Final->Analyze_Data

Figure 4: Endothelial Cell Migration Assay Workflow.

Protocol

  • Cell Seeding:

    • Seed HUVECs or HRECs in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Scratch:

    • Once confluent, use a sterile p200 pipette tip to create a uniform scratch down the center of each well.[12]

    • Gently wash with PBS to remove detached cells.

  • Cell Treatment:

    • Add a low-serum medium containing a cocktail of pro-migratory factors (e.g., 20 ng/mL VEGF-A and 100 ng/mL Ang-2) and varying concentrations of this compound.

    • Include appropriate controls: untreated, VEGF-A alone, Ang-2 alone, and VEGF-A + Ang-2.

  • Imaging:

    • Capture images of the scratch in each well at time 0 using a phase-contrast microscope.

    • Incubate for 12-24 hours and capture final images of the same fields.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the scratch at both time points.

    • Calculate the percentage of wound closure for each condition.

    • Normalize the data to the growth factor-treated control to determine the percentage of migration inhibition for each this compound concentration.

Data Presentation

This compound Conc. (nM)% Migration Inhibition
00
0.522.5
1.055.1
5.085.7
10.095.3
IC50 (nM) ~0.9

Conclusion

The described cell-based assays provide robust and reproducible methods for quantifying the bioactivity of this compound. The proliferation assay directly measures the inhibitory effect on VEGF-A-driven mitogenesis, while the migration assay provides insight into the compound's ability to block a key cellular process in angiogenesis that is stimulated by both VEGF-A and Ang-2. These protocols can be adapted for the characterization of other anti-angiogenic compounds and are crucial tools in the preclinical and clinical development of such therapeutics.

References

Application Notes and Protocols for Studying Ang-2 and VEGF Pathway Crosstalk Using Faricimab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faricimab is a bispecific antibody that targets and neutralizes both Angiopoietin-2 (Ang-2) and Vascular Endothelial Growth Factor-A (VEGF-A), two key mediators of vascular instability and angiogenesis in retinal diseases.[1][2][3] This dual-inhibition mechanism offers a powerful tool to investigate the intricate crosstalk between the Ang-2 and VEGF pathways, which synergistically drive pathological neovascularization, vascular leakage, and inflammation.[3][4] Elevated levels of both Ang-2 and VEGF are implicated in the pathogenesis of neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[5][6] this compound's ability to simultaneously block these two pathways provides a unique opportunity to dissect their individual and combined roles in disease progression and to evaluate the therapeutic benefits of dual inhibition over monospecific anti-VEGF therapies.

These application notes provide detailed protocols for in vitro and in vivo assays to study the effects of this compound on the Ang-2 and VEGF pathways, enabling researchers to explore the molecular mechanisms underlying its therapeutic efficacy.

Signaling Pathways Overview

The Ang-2 and VEGF pathways are distinct but interconnected signaling cascades that regulate vascular homeostasis.

Angiopoietin-2 (Ang-2) Pathway:

Under normal physiological conditions, Angiopoietin-1 (Ang-1) binds to the Tie2 receptor on endothelial cells, promoting vascular stability. In pathological conditions such as hypoxia and inflammation, Ang-2 expression is upregulated. Ang-2 acts as a competitive antagonist of Ang-1 at the Tie2 receptor, disrupting this stabilizing signal. This leads to pericyte detachment, increased vascular permeability, and sensitization of the vasculature to the effects of VEGF.[3][4]

Vascular Endothelial Growth Factor (VEGF) Pathway:

VEGF-A is a potent pro-angiogenic factor that binds to its receptor, VEGFR2, on endothelial cells. This interaction triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis). In the context of retinal diseases, pathological upregulation of VEGF-A results in abnormal, leaky blood vessels, leading to macular edema and vision loss.

Crosstalk and Dual Inhibition by this compound:

Ang-2 and VEGF-A exhibit synergistic effects in promoting vascular destabilization. Ang-2-mediated disruption of vascular stability makes endothelial cells more responsive to the pro-angiogenic and pro-permeability effects of VEGF-A. This compound, by simultaneously neutralizing both Ang-2 and VEGF-A, is designed to restore vascular stability through a multi-pronged approach: inhibiting VEGF-A-driven angiogenesis and permeability while also blocking Ang-2-mediated vascular destabilization.[1][2]

Ang2_VEGF_Crosstalk cluster_Ang2 Angiopoietin Pathway cluster_VEGF VEGF Pathway Ang1 Ang-1 Tie2 Tie2 Receptor Ang1->Tie2 Binds & Activates Ang2 Ang-2 Ang2->Tie2 Binds & Inhibits Vascular_Stability Vascular Stability Tie2->Vascular_Stability Vascular_Instability Vascular Instability (Permeability, Inflammation) Tie2->Vascular_Instability Angiogenesis Angiogenesis (Proliferation, Migration) Vascular_Instability->Angiogenesis Potentiates VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds & Activates VEGFR2->Angiogenesis This compound This compound This compound->Ang2 Neutralizes This compound->VEGFA Neutralizes

Ang-2 and VEGF Signaling Crosstalk and this compound's Mechanism of Action.

Quantitative Data Summary

The following tables summarize preclinical and clinical data on the effects of this compound and dual Ang-2/VEGF-A inhibition.

Table 1: Preclinical Efficacy of Dual Ang-2/VEGF-A Inhibition in Mouse Choroidal Neovascularization (CNV) Models

ParameterModelTreatmentTime PointReduction vs. Controlp-valueReference
Fibronectin (FN+) AreaSpontaneous CNV (JR5558 mice)Bispecific anti-Ang-2/VEGF-A Ab1 Week38%<0.01[1]
Bispecific anti-Ang-2/VEGF-A Ab3 Weeks47%<0.01[1]
Bispecific anti-Ang-2/VEGF-A Ab5 Weeks54%<0.05[1]
Laser-induced CNVBispecific anti-Ang-2/VEGF-A Ab3 Weeks47%<0.05[1]
Collagen Hybridizing Peptide (CHP+) Area (Collagen Remodeling)Spontaneous CNV (JR5558 mice)Bispecific anti-Ang-2/VEGF-A Ab3 Weeks66%<0.01[1]
Laser-induced CNVBispecific anti-Ang-2/VEGF-A Ab3 Weeks39%<0.01[1]

Table 2: Effect of this compound on Ang-2 and VEGF-A Levels in Patients with DME

AnalyteBaseline Concentration (pg/mL) (Mean ± SD)Concentration after 3 this compound Injections (pg/mL) (Mean ± SD)p-valueReference
Aqueous VEGF93.8 ± 67.01.4 ± 0.3<0.01[7]
Aqueous Ang-2142.5 ± 237.628.0 ± 8.8<0.01[7]
Aqueous Ang-168.7 ± 39.736.0 ± 12.4<0.01[7]

Table 3: In Vitro Effects of this compound on Retinal Endothelial Cells

ParameterConditionTreatmentResultReference
Ang-2 SecretionVEGF-A165 stimulated iBRECThis compoundSignificantly reduced Ang-2 secretion below basal levels[4][8]
Claudin-1 and Claudin-5 ExpressionVEGF-A165 stimulated iBRECThis compound (≥100 µg/mL)Normalized expression of tight junction proteins[4][9]
Plasmalemma Vesicle-Associated Protein (PLVAP) ExpressionVEGF-A165 stimulated iBRECThis compound (all concentrations)Prevented further increase in PLVAP expression[4]

Experimental Protocols

In Vitro Assays

1. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

Tube_Formation_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Analysis Thaw_Matrigel Thaw Matrigel on ice Coat_Plate Coat 96-well plate with Matrigel Thaw_Matrigel->Coat_Plate Solidify_Matrigel Incubate at 37°C to solidify Coat_Plate->Solidify_Matrigel Seed_Cells Seed cells onto solidified Matrigel Solidify_Matrigel->Seed_Cells Harvest_Cells Harvest endothelial cells (e.g., HUVECs) Resuspend_Cells Resuspend cells in media with treatments Harvest_Cells->Resuspend_Cells Resuspend_Cells->Seed_Cells Incubate_Plate Incubate at 37°C for 4-18 hours Seed_Cells->Incubate_Plate Image_Tubes Image tube formation using microscopy Incubate_Plate->Image_Tubes Quantify_Tubes Quantify tube length, branches, and area Image_Tubes->Quantify_Tubes

Endothelial Cell Tube Formation Assay Workflow.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cells

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well tissue culture plates

  • This compound, anti-VEGF-A antibody, anti-Ang-2 antibody, and IgG control

  • VEGF-A (as a pro-angiogenic stimulus)

  • Calcein AM (for fluorescent visualization)

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Plate Coating: Thaw BME on ice overnight. Pipette 50 µL of cold BME into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Preparation: Culture HUVECs in EGM-2 medium. Prior to the assay, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

  • Treatment Preparation: Prepare treatment groups in low-serum medium:

    • Vehicle control (medium only)

    • VEGF-A (e.g., 25 ng/mL)

    • VEGF-A + this compound (various concentrations)

    • VEGF-A + anti-VEGF-A antibody

    • VEGF-A + anti-Ang-2 antibody

    • VEGF-A + IgG control

  • Cell Seeding: Trypsinize and resuspend the starved HUVECs in the prepared treatment media at a density of 2 x 10^5 cells/mL. Add 100 µL of the cell suspension to each BME-coated well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification:

    • Optional: For fluorescent imaging, add Calcein AM to the wells and incubate for 30 minutes.

    • Capture images of the tube networks using an inverted microscope.

    • Quantify the total tube length, number of branch points, and total tube area using image analysis software.

2. In Vitro Vascular Permeability (Transwell) Assay

This assay measures the permeability of an endothelial cell monolayer to fluorescently labeled dextran, mimicking the blood-retinal barrier.

Materials:

  • Human Retinal Microvascular Endothelial Cells (HRMECs)

  • Endothelial Cell Growth Medium

  • Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

  • FITC-dextran (70 kDa)

  • This compound, anti-VEGF-A antibody, anti-Ang-2 antibody, and IgG control

  • VEGF-A (as a permeability-inducing agent)

  • Fluorometer

Protocol:

  • Cell Seeding: Seed HRMECs onto the upper chamber of the Transwell inserts at a density that will form a confluent monolayer within 2-3 days.

  • Monolayer Formation: Culture the cells until a confluent monolayer is formed, confirmed by microscopy or measurement of transendothelial electrical resistance (TEER).

  • Treatment: Replace the medium in the upper and lower chambers with a low-serum medium. Add the treatment groups to the lower chamber:

    • Vehicle control

    • VEGF-A (e.g., 50 ng/mL)

    • VEGF-A + this compound (various concentrations)

    • VEGF-A + anti-VEGF-A antibody

    • VEGF-A + anti-Ang-2 antibody

    • VEGF-A + IgG control

  • Incubation: Incubate for a predetermined time (e.g., 24 hours) to allow the treatments to affect the endothelial barrier.

  • Permeability Measurement: Add FITC-dextran to the upper chamber and incubate for 1-2 hours.

  • Quantification: Collect samples from the lower chamber and measure the fluorescence intensity using a fluorometer. Higher fluorescence in the lower chamber indicates increased permeability.

3. Western Blot Analysis

This technique is used to detect changes in the protein expression of key components of the Ang-2 and VEGF signaling pathways.

Materials:

  • HRMECs or other relevant cell types

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Tie2, anti-Tie2, anti-claudin-5, anti-VE-cadherin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Culture HRMECs and treat with VEGF-A, Ang-2, and/or this compound for appropriate durations.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Add chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

4. Quantitative Real-Time PCR (qPCR)

qPCR is used to measure changes in the mRNA expression of genes regulated by the Ang-2 and VEGF pathways.

Materials:

  • HRMECs or other relevant cell types

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., VEGFA, ANGPT2, KDR, TEK, CLDN5, CDH5) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • Cell Culture and Treatment: Culture and treat cells as described for Western blotting.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.

  • qPCR:

    • Set up qPCR reactions with the cDNA, primers, and master mix.

    • Run the qPCR program on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

In Vivo Assay

1. Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This is a widely used animal model to mimic the neovascularization seen in wet AMD.

CNV_Workflow cluster_induction CNV Induction cluster_treatment Treatment cluster_evaluation Evaluation cluster_quantification Quantification Anesthetize Anesthetize mouse Laser Create laser photocoagulation spots on the retina Anesthetize->Laser Inject Intravitreal injection of this compound or controls Laser->Inject Imaging In vivo imaging (Fluorescein Angiography, OCT) Inject->Imaging Histology Ex vivo analysis (choroidal flat mounts) Imaging->Histology Measure_Area Measure CNV lesion area from flat mounts Histology->Measure_Area Measure_Leakage Quantify vascular leakage from FA Measure_Leakage->Measure_Area

Laser-Induced CNV Mouse Model Workflow.

Materials:

  • C57BL/6J mice

  • Anesthesia (e.g., ketamine/xylazine)

  • Diode laser photocoagulator

  • Fundus camera

  • Optical Coherence Tomography (OCT) system

  • Fluorescein (B123965) sodium

  • This compound, anti-VEGF-A antibody, anti-Ang-2 antibody, and IgG control (mouse-specific or cross-reactive)

  • Isolectin B4 (for staining blood vessels)

  • Confocal microscope

  • Image analysis software

Protocol:

  • CNV Induction: Anesthetize the mice and dilate their pupils. Use a laser to create four photocoagulation spots around the optic nerve in each eye, ensuring rupture of Bruch's membrane.

  • Treatment: Immediately after laser induction, perform an intravitreal injection of this compound or control antibodies into the vitreous of the mouse eye.

  • In Vivo Imaging: At day 7 or 14 post-laser, perform fluorescein angiography (FA) to assess vascular leakage from the CNV lesions. OCT can be used to monitor the lesion size and retinal edema.

  • Ex Vivo Analysis:

    • Euthanize the mice and enucleate the eyes.

    • Prepare choroidal flat mounts.

    • Stain the flat mounts with a fluorescently labeled isolectin B4 to visualize the neovascular tufts.

  • Quantification:

    • Capture images of the flat mounts using a confocal microscope.

    • Measure the area of the CNV lesions using image analysis software.

    • Quantify the intensity of fluorescein leakage from the FA images.

Conclusion

The provided application notes and protocols offer a comprehensive framework for utilizing this compound as a research tool to investigate the complex interplay between the Ang-2 and VEGF signaling pathways. By employing these in vitro and in vivo models, researchers can gain valuable insights into the molecular and cellular mechanisms underlying vascular destabilization and angiogenesis in retinal diseases. The quantitative data and detailed methodologies presented here serve as a valuable resource for scientists and drug development professionals working to advance our understanding and treatment of these vision-threatening conditions.

References

Application of Faricimab in Choroidal Neovascularization Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Choroidal neovascularization (CNV) is a hallmark of neovascular age-related macular degeneration (nAMD), a leading cause of irreversible vision loss.[1] The pathology involves the aberrant growth of new blood vessels from the choroid into the retina, driven by a complex interplay of signaling molecules.[2] While therapies targeting vascular endothelial growth factor A (VEGF-A) have been the standard of care, the need for frequent injections and the presence of treatment-resistant cases highlight the need for more durable and effective treatments.[2][3][4] Faricimab is a novel bispecific antibody that offers a dual-targeting approach by neutralizing both VEGF-A and Angiopoietin-2 (Ang-2), two key mediators of vascular instability and neovascularization.[1][5][6] These notes provide a comprehensive overview of this compound's mechanism, preclinical and clinical applications, and detailed protocols for its investigation in CNV research.

Mechanism of Action: Dual Inhibition of Ang-2 and VEGF-A

This compound is the first bispecific antibody designed for intraocular use, engineered with CrossMAb technology to bind independently to both Ang-2 and VEGF-A.[3][5] This dual mechanism addresses two distinct but synergistic pathways involved in the pathogenesis of CNV.

  • VEGF-A Inhibition: As a key driver of angiogenesis, VEGF-A promotes endothelial cell proliferation, migration, and vascular permeability.[7] By neutralizing all isoforms of VEGF-A, this compound suppresses the primary stimulus for neovascular growth and leakage, similar to established anti-VEGF monotherapies.[5]

  • Angiopoietin-2 (Ang-2) Inhibition: In healthy, quiescent vasculature, Angiopoietin-1 (Ang-1) binds to the Tie2 receptor on endothelial cells, promoting vascular stability.[8] In pathological conditions like CNV, Ang-2 expression is upregulated. Ang-2 acts as a competitive antagonist to Ang-1 at the Tie2 receptor, disrupting this stabilizing signal.[6][8] This leads to pericyte detachment, increased vascular permeability, and sensitizes endothelial cells to the effects of VEGF-A.[6][9] By neutralizing Ang-2, this compound restores the protective Ang-1/Tie2 signaling, thereby enhancing vascular stability, reducing inflammation, and suppressing neovascularization.[6]

The simultaneous inhibition of both pathways is hypothesized to produce a more robust and durable therapeutic effect than targeting VEGF-A alone, leading to enhanced vascular stability and the potential for extended treatment intervals.[3][10]

Faricimab_Mechanism_of_Action cluster_0 Diseased Vasculature in CNV cluster_1 Therapeutic Intervention cluster_2 Restored Vascular Stability VEGF_A VEGF-A VEGFR VEGF Receptor VEGF_A->VEGFR Binds Ang_2 Ang-2 Tie2 Tie2 Receptor Ang_2->Tie2 Blocks Ang-1 Binding Patho_Effects Pathological Effects: • Neovascularization • Vascular Leakage • Inflammation Tie2->Patho_Effects Promotes Instability VEGFR->Patho_Effects Activates Endothelial_Cell Endothelial Cell This compound This compound (Bispecific Antibody) This compound->VEGF_A Neutralizes This compound->Ang_2 Neutralizes Stable_Vessel Outcome: • Reduced Leakage • Vessel Regression • Decreased Inflammation

Caption: Dual signaling pathway inhibition by this compound in CNV.

Preclinical Research Applications & Protocols

Preclinical studies in animal models are essential for evaluating the efficacy, safety, and mechanism of new therapeutics for CNV. The laser-induced CNV model in rodents and non-human primates is the most established and widely used method.[11][12]

Summary of Preclinical Findings

In various preclinical models of CNV, the dual inhibition of Ang-2 and VEGF-A has demonstrated superior efficacy compared to the inhibition of either pathway alone.[3][9] In a laser-induced CNV model in non-human primates, this compound led to a significantly greater reduction in CNV lesion size and vascular leakage compared to anti-VEGF-A or anti-Ang-2 monotherapies.[3] Studies in mouse models also showed that dual blockade significantly reduces subretinal fibrosis, a complication that can limit visual outcomes.[13]

Parameter AssessedAnimal ModelKey Finding with Dual Ang-2/VEGF-A InhibitionCitation
CNV Lesion SizeLaser-Induced CNV (Non-Human Primate)Significantly greater reduction compared to anti-VEGF-A alone.[3]
Vascular LeakageLaser-Induced CNV (Non-Human Primate)Significantly greater reduction compared to monotherapies.[3]
Subretinal FibrosisLaser-Induced CNV (Mouse)Significantly reduced fibronectin and collagen deposition vs. anti-VEGF-A alone.[13]
Inflammatory Cell InfiltrationSpontaneous CNV (JR5558 Mouse)Significant and sustained reduction in inflammatory cells (Iba1+).[14]
Protocol 1: Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This protocol describes a standard method for inducing and evaluating CNV in mice to test the efficacy of agents like this compound.

1. Animals:

  • Species: C57BL/6J mice, 8-10 weeks old.[12]

  • Housing: Standard housing conditions with a 12-hour light/dark cycle.

2. Anesthesia and Mydriasis:

3. Laser Photocoagulation:

  • Place a coverslip with a drop of sterile methylcellulose (B11928114) solution on the cornea to maintain transparency.

  • Using a slit lamp and a laser delivery system (e.g., Argon laser), create 4-6 laser spots around the optic nerve.

  • Laser Parameters: 532 nm wavelength, 50 µm spot size, 100 ms (B15284909) duration, 250 mW power.[11] The goal is to rupture Bruch's membrane, indicated by the appearance of a vaporization bubble, without causing significant hemorrhage.[11]

4. Intravitreal Injection:

  • Immediately following laser induction, or at a specified time point, perform intravitreal injections.

  • Using a 33-gauge needle attached to a Hamilton syringe, inject 1-2 µL of the test article (e.g., this compound or control) into the vitreous cavity.

5. In Vivo Analysis (Fluorescein Angiography - FA):

  • At 7 and 14 days post-laser, perform FA to assess vascular leakage.

  • Anesthetize the mouse and inject fluorescein (B123965) dye intraperitoneally.

  • Capture images of the fundus using a retinal imaging system at early and late phases (1-5 minutes post-injection).

  • Quantify leakage area from the captured images using image analysis software (e.g., ImageJ).

6. Ex Vivo Analysis (Choroidal Flat Mounts):

  • At a terminal endpoint (e.g., Day 14), euthanize the mice and enucleate the eyes.

  • Fix the eyes in 4% paraformaldehyde.

  • Dissect the anterior segment and retina, leaving the RPE-choroid-sclera complex.

  • Make four radial incisions and flatten the tissue.

  • Stain the flat mounts with an endothelial cell marker (e.g., Isolectin B4 conjugated to a fluorophore) to visualize the neovascular network.

  • Image the stained flat mounts using a fluorescence microscope and quantify the CNV area.

InVivo_Workflow cluster_animal_prep 1. Animal Preparation cluster_cnv_induction 2. CNV Induction cluster_treatment 3. Treatment cluster_analysis 4. Analysis Anesthesia Anesthetize Mouse Mydriasis Pupil Dilation Anesthesia->Mydriasis Laser Laser Photocoagulation (Rupture Bruch's Membrane) Mydriasis->Laser Injection Intravitreal Injection (this compound vs. Control) Laser->Injection FA In Vivo Analysis: Fluorescein Angiography (Day 7, 14) Injection->FA Quantify Quantify CNV Area and Leakage FA->Quantify Flatmount Ex Vivo Analysis: Choroidal Flat Mount (Day 14) Flatmount->Quantify

Caption: Experimental workflow for the laser-induced CNV mouse model.

Clinical Research and Application

The clinical development of this compound for nAMD was primarily established through the identical, Phase 3, randomized, double-masked TENAYA and LUCERNE trials.[15][16][17] These trials evaluated the efficacy, durability, and safety of this compound administered at intervals up to every 16 weeks (Q16W) compared to aflibercept administered every 8 weeks (Q8W).[15][16]

TENAYA and LUCERNE Trial Design

Treatment-naïve patients with nAMD were randomized 1:1 to receive either this compound 6.0 mg or aflibercept 2.0 mg.[16]

  • This compound Arm: Received 4 initial monthly doses. Disease activity was assessed at weeks 20 and 24 to determine subsequent fixed dosing intervals of Q8W, Q12W, or Q16W through the first year.[16][18] In the second year, patients transitioned to a personalized treat-and-extend (T&E) regimen, where the interval could be adjusted based on disease activity.[15][18]

  • Aflibercept Arm: Received 3 initial monthly doses followed by a fixed Q8W dosing schedule for the duration of the two-year study.[16]

The primary endpoint was the mean change in Best-Corrected Visual Acuity (BCVA) from baseline, averaged over weeks 40, 44, and 48.[16]

Clinical_Trial_Design Patients Treatment-Naïve nAMD Patients (N=1329) Random Randomization (1:1) Patients->Random F_Load This compound 6.0 mg 4 Monthly Doses Random->F_Load This compound Arm A_Load Aflibercept 2.0 mg 3 Monthly Doses Random->A_Load Aflibercept Arm F_Assess Disease Activity Assessment (Wk 20 & 24) F_Load->F_Assess F_Dose Fixed Dosing to Wk 60 (Q8W, Q12W, or Q16W) F_Assess->F_Dose F_TandE Personalized T&E (Wk 60 - Wk 112) F_Dose->F_TandE A_Dose Fixed Dosing Every 8 Weeks (Q8W) (to Wk 112) A_Load->A_Dose

Caption: Simplified design of the TENAYA and LUCERNE Phase 3 trials.
Clinical Efficacy and Durability

This compound demonstrated non-inferior vision gains compared to aflibercept at both one and two years.[5][15] The key advantage observed was the extended durability, with a significant portion of patients achieving longer treatment intervals.

Table 2: Year 2 Efficacy Outcomes of TENAYA and LUCERNE Trials

Outcome Trial This compound (up to Q16W) Aflibercept (Q8W)
Mean Change in BCVA TENAYA +3.7 letters +3.3 letters
(from baseline, ETDRS letters) LUCERNE +5.0 letters +5.2 letters
Mean Change in CST TENAYA -135.2 µm -126.9 µm
(from baseline, µm) LUCERNE -134.1 µm -128.5 µm

Data averaged over weeks 104, 108, and 112.[15]

Table 3: Dosing Interval Achievement at Year 2 in TENAYA and LUCERNE Trials

Dosing Interval Trial Percentage of Patients in this compound Arm
Every 16 Weeks (Q16W) TENAYA 59.0%
LUCERNE 66.9%
≥ Every 12 Weeks (Q12W) TENAYA 74.1%
LUCERNE 81.2%

Proportions of patients at week 112.[17]

Over the two-year period, patients in the this compound arms received a median of 10 injections, compared to 15 injections for patients in the fixed-dosing aflibercept arms.[19] The safety profile of this compound was comparable to aflibercept, with similar rates of ocular adverse events.[17]

Summary and Future Directions

This compound represents a significant advancement in the treatment of CNV by targeting both Ang-2 and VEGF-A.[1] Clinical data has robustly demonstrated that this dual-inhibition approach provides visual and anatomical outcomes non-inferior to the standard of care, while substantially reducing the treatment burden through extended dosing intervals.[15][19]

For researchers, this compound serves as a valuable tool to:

  • Investigate the synergistic roles of Ang-2 and VEGF-A in vascular pathology.

  • Explore mechanisms of treatment resistance in patients who respond suboptimally to anti-VEGF monotherapy.

  • Develop and validate next-generation therapeutics with multi-targeted mechanisms.

Future research should continue to explore the long-term impact of dual pathway inhibition on macular anatomy, including its effects on macular atrophy and fibrosis.[3] Additionally, real-world studies will be crucial to confirm the effectiveness and durability of personalized treat-and-extend regimens with this compound in broader patient populations.[20]

References

Investigating Pericyte Loss in Diabetic Retinopathy with Faricimab: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic retinopathy (DR) is a leading cause of blindness in working-age adults, characterized by progressive damage to the retinal microvasculature. A key early event in the pathogenesis of DR is the loss of pericytes, cells that ensheath and stabilize retinal capillaries. Pericyte dropout leads to capillary instability, increased vascular permeability, microaneurysm formation, and ultimately, neovascularization.[1][2] The angiopoietin-2 (Ang-2) and vascular endothelial growth factor-A (VEGF-A) signaling pathways are critically implicated in this process.[2][3] Elevated levels of Ang-2 in the diabetic retina destabilize blood vessels by interfering with the protective Ang-1/Tie2 signaling, leading to pericyte detachment and apoptosis.[2][4] Concurrently, increased VEGF-A promotes vascular leakage and angiogenesis.

Faricimab is a bispecific antibody that independently binds to and neutralizes both Ang-2 and VEGF-A.[5][6] This dual mechanism of action presents a promising therapeutic strategy to not only inhibit the downstream effects of VEGF-A but also to address the upstream vascular destabilization driven by Ang-2, potentially preventing or reversing pericyte loss. These application notes provide a framework for utilizing this compound as a tool to investigate pericyte loss in preclinical models of diabetic retinopathy.

Key Signaling Pathways in Pericyte Loss

The interplay between the Angiopoietin/Tie2 and VEGF pathways is crucial in maintaining retinal vascular homeostasis. In diabetic retinopathy, this balance is disrupted.

Diabetic Retinopathy Signaling Pathways cluster_0 Normoglycemic State cluster_1 Diabetic State cluster_2 Therapeutic Intervention with this compound Ang1 Angiopoietin-1 (Ang-1) Tie2_N Tie2 Receptor Ang1->Tie2_N Activates Pericyte_Survival_N Pericyte Survival & Vascular Stability Tie2_N->Pericyte_Survival_N Promotes Hyperglycemia Hyperglycemia Ang2 Angiopoietin-2 (Ang-2) Hyperglycemia->Ang2 Upregulates VEGFA VEGF-A Hyperglycemia->VEGFA Upregulates Tie2_D Tie2 Receptor Ang2->Tie2_D Inhibits Ang-1 binding Pericyte_Loss Pericyte Loss & Vascular Destabilization VEGFA->Pericyte_Loss Contributes to Tie2_D->Pericyte_Loss Leads to This compound This compound Ang2_I Ang-2 This compound->Ang2_I Neutralizes VEGFA_I VEGF-A This compound->VEGFA_I Neutralizes Tie2_I Tie2 Receptor Ang2_I->Tie2_I Vascular_Stability Restored Vascular Stability Tie2_I->Vascular_Stability Promotes

Figure 1: Signaling pathways in diabetic retinopathy and the mechanism of this compound.

Quantitative Data from Preclinical and Clinical Studies

While direct quantification of pericyte numbers following this compound treatment in published studies is limited, data from related investigations provide a strong rationale for its use in studying pericyte loss.

Table 1: Preclinical Data on Ang-2 Induced Pericyte Loss in Non-Diabetic Rats

Treatment GroupPericyte Number (cells/mm² of capillary area)Percentage Reduction vs. Control
Control (PBS)2,871 ± 550-
Ang-2 (330 ng)2,490 ± 38013%
Ang-2 (1 µg)2,260 ± 43022%
Data adapted from a study involving intravitreal injection of recombinant Ang-2 in normal rats.[1]

Table 2: Key Outcomes from this compound Phase III Clinical Trials in Diabetic Macular Edema (YOSEMITE & RHINE)

Outcome MeasureThis compound ArmsAflibercept Arm
Mean Change in Best-Corrected Visual Acuity (BCVA) at 1 year Non-inferior to aflibercept-
Reduction in Central Subfield Thickness (CST) Greater reductions observed-
Improvement in Diabetic Retinopathy Severity Scale (DRSS) Score (≥2 steps) >40% of patientsSimilar to this compound
Dosing Interval Up to every 16 weeksEvery 8 weeks
These clinical trials demonstrate this compound's efficacy in improving overall retinal health in diabetic eye disease, which is intrinsically linked to vascular stability and pericyte function.[7][8]

Experimental Protocols

Protocol 1: In Vivo Model of Diabetic Retinopathy and this compound Administration

This protocol outlines the induction of diabetes in a rodent model and the subsequent administration of this compound to investigate its effects on pericyte loss.

Experimental Workflow for In Vivo Studies A 1. Diabetes Induction (e.g., Streptozotocin injection in rodents) B 2. Confirmation of Hyperglycemia (Blood glucose monitoring) A->B C 3. Group Allocation - Diabetic + this compound - Diabetic + Vehicle - Non-diabetic Control B->C D 4. Intravitreal Administration (this compound or Vehicle) C->D E 5. Endpoint Analysis (e.g., 4-12 weeks post-treatment) D->E F 6. Tissue Collection & Processing (Retinal dissection) E->F

Figure 2: Workflow for in vivo investigation of this compound on pericyte loss.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • This compound

  • Sterile saline (vehicle control)

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • 33-gauge needles for intravitreal injection

  • Glucometer and test strips

Procedure:

  • Diabetes Induction:

    • Induce diabetes in adult male rodents (e.g., Sprague-Dawley rats or C57BL/6J mice) via a single intraperitoneal injection of STZ (e.g., 60 mg/kg in rats).

    • House animals with free access to food and water.

  • Confirmation of Hyperglycemia:

    • Monitor blood glucose levels 48-72 hours post-STZ injection and weekly thereafter.

    • Animals with non-fasting blood glucose levels >250 mg/dL are considered diabetic.

  • Animal Grouping (example):

    • Group 1: Non-diabetic control (citrate buffer injection only) + intravitreal vehicle.

    • Group 2: Diabetic + intravitreal vehicle.

    • Group 3: Diabetic + intravitreal this compound (dose to be optimized, e.g., based on human equivalent dose).

  • Intravitreal Injection:

    • At a predetermined time point after diabetes confirmation (e.g., 4 weeks), anesthetize the animals.

    • Under a dissecting microscope, perform an intravitreal injection of 2-5 µL of this compound or vehicle into the vitreous cavity, avoiding the lens.

  • Post-Injection Monitoring and Endpoint:

    • Monitor animals for any adverse effects.

    • At the study endpoint (e.g., 4, 8, or 12 weeks post-injection), euthanize the animals for retinal tissue collection.

Protocol 2: Quantification of Pericyte Loss in Retinal Vasculature

This protocol describes the preparation of retinal flat mounts and subsequent immunohistochemical staining to visualize and quantify pericytes and endothelial cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine serum albumin (BSA)

  • Primary antibodies:

    • Anti-PDGFRβ (Platelet-derived growth factor receptor beta) for pericytes.

    • Anti-NG2 (Neural/glial antigen 2) for pericytes.

    • Anti-Collagen IV for basement membrane.

    • Isolectin B4 or anti-CD31 (PECAM-1) for endothelial cells.

  • Fluorescently-conjugated secondary antibodies.

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Retinal Dissection and Fixation:

    • Enucleate eyes and fix in 4% PFA for 1-2 hours at 4°C.

    • Dissect the retina from the eyecup in PBS.

  • Immunohistochemistry:

    • Permeabilize the retina in PBS with 1% Triton X-100 for 1 hour.

    • Block non-specific binding with a blocking buffer (e.g., PBS with 0.5% Triton X-100 and 5% BSA) for 2 hours.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash thoroughly with PBS.

    • Incubate with appropriate fluorescently-conjugated secondary antibodies and DAPI for 2 hours at room temperature.

    • Wash thoroughly with PBS.

  • Mounting and Imaging:

    • Make four radial incisions in the retina and flat-mount it on a slide with the ganglion cell layer facing up.

    • Coverslip with mounting medium.

    • Image the retinal vasculature using a fluorescence or confocal microscope.

  • Quantification:

    • Acquire images from standardized regions of the retina (e.g., mid-periphery).

    • Count the number of pericyte cell bodies (PDGFRβ or NG2-positive, with a DAPI-stained nucleus) and endothelial cells (DAPI-stained nuclei within the Isolectin B4 or CD31-positive vessel network).

    • Calculate the pericyte-to-endothelial cell (P/E) ratio. A decrease in this ratio indicates pericyte loss.

    • Alternatively, measure pericyte coverage as the percentage of the vascular area co-localized with a pericyte marker.

Expected Outcomes and Interpretation

Treatment with this compound in a diabetic animal model is hypothesized to prevent or reduce pericyte loss compared to vehicle-treated diabetic controls. This would be evidenced by:

  • A higher pericyte-to-endothelial cell ratio in the this compound-treated group compared to the diabetic control group, approaching the ratio observed in non-diabetic controls.

  • Increased pericyte coverage of the retinal capillaries in the this compound-treated group.

  • A reduction in acellular capillaries, which are a consequence of pericyte and endothelial cell loss.

These findings would provide direct evidence for the role of this compound in preserving vascular stability at a cellular level in the context of diabetic retinopathy.

Conclusion

This compound's dual inhibition of Ang-2 and VEGF-A offers a unique and powerful tool for investigating the mechanisms of pericyte loss in diabetic retinopathy and for evaluating a therapeutic strategy aimed at preserving the retinal microvasculature. The protocols outlined here provide a foundation for preclinical studies to elucidate the cellular and molecular effects of this compound, contributing to a deeper understanding of its potential to alter the course of this sight-threatening disease.

References

Experimental Design for Faricimab Studies in Non-Human Primates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faricimab is a bispecific antibody that targets and inhibits two key signaling pathways implicated in the pathogenesis of neovascular retinal diseases: vascular endothelial growth factor-A (VEGF-A) and angiopoietin-2 (Ang-2).[1][2][3] This dual mechanism of action aims to not only suppress the growth of abnormal blood vessels and reduce vascular leakage, driven by VEGF-A, but also to enhance vascular stability, a process destabilized by Ang-2.[4][5][6][7] Non-human primate (NHP) models of retinal diseases, such as choroidal neovascularization (CNV) and diabetic macular edema (DME), are highly valuable for preclinical evaluation of novel therapeutics like this compound due to their anatomical and physiological similarities to the human eye.[8][9][10] These application notes provide a framework for designing and executing preclinical studies of this compound in NHPs, complete with detailed experimental protocols.

Signaling Pathways of this compound Targets

This compound's efficacy stems from its simultaneous inhibition of two distinct but synergistic pathways that contribute to retinal vascular pathology.

VEGF-A Signaling Pathway

Under pathological conditions such as hypoxia, retinal cells upregulate VEGF-A.[11][12][13] VEGF-A binds to its receptor, VEGFR-2, on endothelial cells, triggering a signaling cascade that leads to increased vascular permeability, endothelial cell proliferation, migration, and ultimately, neovascularization.[13][14]

VEGF_A_Pathway cluster_extracellular Extracellular Space cluster_cell Endothelial Cell This compound This compound VEGFA VEGF-A This compound->VEGFA Inhibits VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Signaling Response Pathological Responses: • Increased Permeability • Neovascularization • Inflammation Signaling->Response

Caption: VEGF-A signaling pathway and the inhibitory action of this compound.

Angiopoietin-2 (Ang-2) Signaling Pathway

In healthy, quiescent vasculature, angiopoietin-1 (Ang-1) constitutively binds to the Tie2 receptor on endothelial cells, promoting vascular stability.[4][7][15] During retinal disease, Ang-2 expression is upregulated and acts as a competitive antagonist of Ang-1 at the Tie2 receptor.[6][15] This disrupts Tie2 signaling, leading to pericyte detachment, increased vascular permeability, and sensitization of the vasculature to the effects of VEGF-A.[4][5]

Ang2_Pathway cluster_extracellular Extracellular Space cluster_cell Endothelial Cell Faricimab_Ang This compound Ang2 Ang-2 Faricimab_Ang->Ang2 Inhibits Ang1 Ang-1 Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2->Tie2 Inhibits Stability Vascular Stability Tie2->Stability Instability Vascular Instability: • Increased Permeability • Pericyte Dropout • Inflammation Tie2->Instability

Caption: Ang-2/Tie2 signaling pathway and the inhibitory action of this compound.

Non-Human Primate Models of Retinal Disease

The choice of NHP model is critical and depends on the specific disease being investigated.

Laser-Induced Choroidal Neovascularization (CNV)

This model is analogous to neovascular age-related macular degeneration (nAMD).[9][16][17]

  • Induction: A diode laser is used to create deliberate ruptures in Bruch's membrane, which triggers the growth of new blood vessels from the choroid into the subretinal space.[16][17]

  • Characteristics: The resulting CNV lesions exhibit leakage that can be visualized by fluorescein (B123965) angiography (FA).[9][16]

  • Application for this compound Studies: This model is ideal for evaluating the anti-angiogenic and anti-permeability effects of this compound.

Models of Diabetic Macular Edema (DME)
  • Spontaneous Diabetic Retinopathy: Some older, dysmetabolic NHPs spontaneously develop features of diabetic retinopathy, including macular edema.[8][10] These models are highly translatable but can be difficult to source and may have variable disease severity.[10]

  • VEGF-Induced Models: Intravitreal or subretinal injections of adeno-associated virus (AAV) vectors expressing VEGF can induce features of diabetic retinopathy, including neovascularization and macular edema.[18][19] This method provides more consistent disease induction.

Experimental Workflow for this compound Studies in NHPs

A typical preclinical study to evaluate the efficacy and safety of this compound in an NHP model would follow the workflow below.

Experimental_Workflow cluster_workflow Experimental Workflow Animal_Selection Animal Selection and Baseline Assessment Disease_Induction Disease Induction (e.g., Laser CNV) Animal_Selection->Disease_Induction Treatment Intravitreal this compound Administration Disease_Induction->Treatment Monitoring In-life Monitoring (OCT, FA, ERG) Treatment->Monitoring Endpoint Endpoint Analysis (Histology, Molecular Biology) Monitoring->Endpoint

Caption: A generalized experimental workflow for this compound studies in NHPs.

Detailed Experimental Protocols

Protocol 1: Intravitreal Injection

Objective: To administer this compound directly into the vitreous cavity.

Materials:

  • Anesthetic agents (e.g., ketamine, medetomidine)

  • Topical anesthetic drops

  • Povidone-iodine 5% solution

  • Eyelid speculum

  • 30-gauge needle and 1 mL syringe

  • This compound solution

  • Topical antibiotic ointment

Procedure:

  • Anesthetize the NHP according to approved institutional protocols.

  • Induce mydriasis using 1% tropicamide (B1683271) eye drops.[20]

  • Prepare the eye for injection by instilling a povidone-iodine 5% solution.[20][21] A limited preparation of soaking the globe and conjunctiva is often sufficient and may reduce adverse reactions.[21]

  • Insert an eyelid speculum to ensure the eye remains open.

  • Using a microscope for visualization, mark the injection site on the conjunctiva, typically 1.5 to 2.0 mm posterior to the limbus.[20]

  • Carefully insert a 30-gauge needle through the marked site into the vitreous cavity.

  • Slowly inject the desired volume of this compound (typically 50 µL).[22]

  • Hold the needle in place for 10 seconds post-injection to minimize reflux.[22]

  • Withdraw the needle and apply a sterile cotton-tipped applicator to the injection site with gentle pressure.

  • Apply a topical antibiotic ointment to the eye to prevent infection.[23]

Protocol 2: Optical Coherence Tomography (OCT)

Objective: To non-invasively visualize and quantify retinal thickness and morphology.

Materials:

  • Spectral-domain OCT (SD-OCT) machine with appropriate lenses for NHP imaging.

  • Anesthetic agents.

Procedure:

  • Anesthetize the NHP and dilate the pupils as for intravitreal injection.

  • Position the animal's head securely in the OCT device's headrest.

  • Use a widefield raster scan (e.g., 55 x 45°) to obtain an overview of the retina.[24][25][26]

  • Acquire higher-density raster scans (e.g., 20 x 20°) centered on the macula and optic nerve head.[24][25]

  • For detailed analysis of the retinal nerve fiber layer, a circular scan around the optic nerve head can be performed.[24][26]

  • Utilize segmentation algorithms to quantify the thickness of different retinal layers, such as the ganglion cell-inner plexiform layer (GCIPL) and the full retinal thickness.[24][25]

Protocol 3: Fluorescein Angiography (FA)

Objective: To assess vascular leakage and the extent of neovascularization.

Materials:

  • Fundus camera with appropriate filters for FA.

  • 10% sodium fluorescein solution.

  • Intravenous catheter.

  • Anesthetic agents.

  • Antiemetic (e.g., metoclopramide) to prevent vomiting.[27]

Procedure:

  • Anesthetize the NHP and dilate the pupils. Administer an antiemetic 45 minutes prior to anesthesia to prevent vomiting that can be induced by fluorescein.[27]

  • Place an intravenous catheter for fluorescein injection.

  • Align the NHP with the fundus camera and obtain baseline images.

  • Inject a bolus of 10% sodium fluorescein intravenously (e.g., 0.7 mL).[28]

  • Immediately begin capturing a series of images. Early-phase images are typically taken within the first minute, and late-phase images are acquired up to 10 minutes post-injection.[29][30]

  • Analyze the images for the presence and severity of hyperfluorescence, which indicates vascular leakage.[16]

Protocol 4: Electroretinography (ERG)

Objective: To assess the function of different retinal cell types.

Materials:

  • ERG system with a Ganzfeld dome.

  • Contact lens electrodes.

  • Reference and ground electrodes.

  • Anesthetic agents.

Procedure:

  • Dark-adapt the anesthetized NHP for a minimum of 30 minutes for scotopic ERG.

  • Place the contact lens electrode on the cornea with a coupling fluid, the reference electrode on the forehead, and the ground electrode on the earlobe.

  • For scotopic ERG, present a series of light flashes of increasing intensity in the dark to elicit rod-driven responses.

  • For photopic ERG, light-adapt the animal for 10 minutes and then present light flashes on a lighted background to assess cone function.[31][32]

  • Chromatic ERG can be used to isolate the responses of short, medium, and long-wavelength cones using specific colored flashes on colored backgrounds.[33][34]

  • Analyze the amplitude and implicit time of the a- and b-waves to evaluate photoreceptor and bipolar cell function, respectively.[31][35]

Protocol 5: Retinal Tissue Collection and Histology

Objective: To perform post-mortem analysis of retinal structure and cellular changes.

Materials:

  • Surgical instruments for enucleation and dissection.

  • Formalin or other fixatives.

  • Paraffin and embedding station.

  • Microtome.

  • Stains (e.g., Hematoxylin and Eosin).

Procedure:

  • At the study endpoint, euthanize the NHP according to approved protocols and immediately enucleate the eyes.

  • Dissect the unfixed eye, separating the anterior segment from the posterior cup.[36]

  • The posterior cup containing the retina can be flattened within filter paper before fixation to ensure proper orientation of retinal layers.[36]

  • Fix the tissue in 10% neutral buffered formalin.

  • Process the fixed tissue and embed it in paraffin.

  • Section the paraffin-embedded tissue using a microtome.

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Immunohistochemistry can be performed on separate sections to label specific cell types or markers of inflammation and neovascularization.

Data Presentation

Quantitative data from these experiments should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Retinal Thickness Measurements (µm) via OCT

TimepointControl Group (Mean ± SD)This compound Group (Mean ± SD)p-value
Baseline305 ± 15302 ± 18>0.05
Week 4350 ± 25310 ± 20<0.01
Week 8365 ± 30308 ± 22<0.01
Week 12370 ± 28312 ± 19<0.01

Table 2: CNV Leakage Area (mm²) from Fluorescein Angiography

TimepointControl Group (Mean ± SD)This compound Group (Mean ± SD)p-value
Week 22.5 ± 0.81.0 ± 0.5<0.05
Week 43.2 ± 1.10.8 ± 0.4<0.01
Week 83.5 ± 1.30.7 ± 0.3<0.01

Table 3: ERG b-wave Amplitude (µV) under Photopic Conditions

TimepointControl Group (Mean ± SD)This compound Group (Mean ± SD)p-value
Baseline150 ± 20155 ± 18>0.05
Week 12120 ± 25148 ± 22<0.05

Conclusion

The use of non-human primate models provides a robust platform for the preclinical evaluation of this compound. The detailed protocols and experimental design considerations outlined in these application notes are intended to guide researchers in conducting comprehensive studies to assess the efficacy and safety of this dual-action therapeutic for neovascular retinal diseases. Adherence to standardized procedures and careful data analysis are paramount for generating high-quality, translatable results.

References

Troubleshooting & Optimization

Navigating the Complexities of Faricimab Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the nuanced challenge of measuring free versus bound faricimab in plasma. This compound's bispecific nature, targeting both Angiopoietin-2 (Ang-2) and Vascular Endothelial Growth Factor-A (VEGF-A), introduces unique complexities in pharmacokinetic (PK) and pharmacodynamic (PD) assessments. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in measuring free this compound in plasma?

A1: The primary challenges stem from this compound's bispecificity and the presence of its two soluble targets, Ang-2 and VEGF-A, in circulation. These challenges include:

  • Target Interference: Endogenous Ang-2 and VEGF-A can bind to this compound in vivo, creating a mixed population of free drug, partially bound drug (to either Ang-2 or VEGF-A), and fully bound drug (to both targets). Distinguishing the pharmacologically active "free" this compound from these bound forms is a significant analytical hurdle.

  • Assay Specificity: Developing ligand-binding assays (LBAs) that specifically detect the unbound Fab arms of this compound without interference from the target-bound forms requires careful selection of reagents and assay design.

  • Dynamic Equilibrium: The equilibrium between free and bound this compound can shift during sample collection, storage, and the assay procedure itself, potentially leading to an over or underestimation of the free drug concentration.

Q2: What is the fundamental difference between a "free" and a "total" this compound assay?

A2: A "free" this compound assay is designed to quantify the fraction of the drug that is not bound to either Ang-2 or VEGF-A and is therefore considered pharmacologically active. In contrast, a "total" this compound assay measures all forms of the drug in circulation, including free this compound and this compound bound to its targets.

Q3: Which assay platform is most commonly used for this compound quantification?

A3: Enzyme-linked immunosorbent assay (ELISA) is the most prevalent platform for quantifying this compound in biological matrices.[1] Specifically, a sandwich ELISA format is often employed.[2][3]

Q4: Can I use the same assay to measure this compound in plasma and aqueous humor?

A4: While the biological matrices are different, it is possible to use the same assay format for both plasma and aqueous humor, which allows for a comparison of pharmacokinetic results.[1] However, the quantification ranges will likely differ significantly due to the vast difference in expected concentrations between the two compartments.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the measurement of free and total this compound in plasma using ELISA.

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Insufficient washing. 2. Non-specific binding of detection antibody. 3. Substrate solution contaminated or over-incubated.1. Increase the number of wash steps and ensure complete aspiration of wash buffer. 2. Optimize blocking buffer composition and incubation time. Ensure high-quality, specific reagents are used. 3. Use fresh substrate solution and adhere strictly to incubation times.
Low or No Signal 1. Incorrect reagent concentration (capture or detection). 2. Degraded reagents (this compound standard, capture/detection reagents). 3. Improper sample dilution.1. Perform a titration (checkerboard) experiment to determine the optimal concentrations of capture and detection reagents. 2. Check storage conditions and expiration dates of all reagents. Avoid repeated freeze-thaw cycles. 3. Optimize the sample dilution factor. Plasma samples often require significant dilution (e.g., 1:1000) to fall within the assay's dynamic range.[3]
High Variability Between Replicates 1. Pipetting errors. 2. Inconsistent incubation times or temperatures. 3. "Edge effects" in the microplate.1. Ensure pipettes are calibrated. Use a multichannel pipette for adding reagents to minimize timing differences. 2. Use a temperature-controlled incubator and a timer for all incubation steps. 3. Avoid using the outer wells of the plate for standards and critical samples. Ensure the plate is sealed properly during incubations to prevent evaporation.
Poor Standard Curve (Low R² value) 1. Improper preparation of standard dilutions. 2. Inaccurate reconstitution of the lyophilized standard. 3. Matrix effects from the sample diluent.1. Carefully perform serial dilutions of the this compound standard. Use fresh pipette tips for each dilution. 2. Ensure the standard is fully dissolved and gently agitated before preparing dilutions.[3] 3. Prepare standards in the same matrix as the diluted samples to minimize matrix effects.
Suspected Target Interference in "Free" this compound Assay 1. The assay format is not specific for free this compound. 2. In vivo bound this compound is dissociating during the assay.1. Utilize a validated assay design for free this compound (see Experimental Protocols). Ensure the capture and detection reagents bind to epitopes that are blocked by target binding. 2. Minimize incubation times and consider performing assay steps at lower temperatures to reduce complex dissociation. Acid dissociation of samples followed by neutralization can be explored to measure total this compound, but this is not suitable for free drug measurement.

Quantitative Data Summary

The following tables summarize key quantitative parameters for commercially available this compound ELISA kits and reported quantification ranges from clinical studies.

Table 1: Performance Characteristics of Commercial this compound ELISA Kits

ParameterKRIBIOLISA™ this compound (VABYSMO™) ELISA[3][4]FineTest® this compound ELISA Kit[5]General this compound ELISA Kit (MBS7618027)[6]
Assay Principle Sandwich ELISASandwich ELISASandwich ELISA, Double Antigen
Detection Range 0 - 10 ng/mL0.156 - 10 ng/mL0.156 - 10 ng/mL
Sensitivity 0.3 ng/mL0.094 ng/mL0.094 ng/mL
Sample Type Human Serum, PlasmaSerum, Plasma, Cell Culture SupernatantSerum, Plasma, Cell Culture Supernatant, Lysates
Sample Dilution 1:1000 recommended for serum/plasmaSample-dependentSample-dependent

Table 2: Reported Quantification Ranges for this compound in Clinical Samples

Biological MatrixLower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Reference
Plasma 0.800 ng/mL50.0 ng/mL[1]
Aqueous Humor 7.81 ng/mL500 ng/mL[1]

Experimental Protocols

Protocol 1: Measurement of "Intact" (Functionally Active) this compound in Plasma by Sandwich ELISA

This protocol is based on the principle of a sandwich ELISA designed to measure this compound that is capable of binding to both of its targets, which can be a surrogate for "free" or partially free drug.

Principle: A microtiter plate is coated with recombinant human VEGF-A. Plasma samples containing this compound are added, and the this compound binds to the coated VEGF-A via its anti-VEGF-A Fab arm. After washing, HRP-conjugated recombinant human Ang-2 is added, which binds to the anti-Ang-2 Fab arm of the captured this compound. The amount of bound HRP is then detected by the addition of a substrate, and the colorimetric signal is proportional to the concentration of intact this compound.

Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with recombinant human VEGF-A at an optimized concentration in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Standard and Sample Preparation:

    • Prepare a standard curve by serially diluting a known concentration of this compound standard in a sample diluent.

    • Dilute plasma samples to an appropriate factor (e.g., 1:1000) in the same sample diluent.[3]

  • Incubation: Add the prepared standards and diluted samples to the wells and incubate for a specified time (e.g., 1 hour) at 37°C.[3]

  • Washing: Aspirate the contents of the wells and wash 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Detection: Add HRP-conjugated recombinant human Ang-2 to each well and incubate for a specified time (e.g., 1 hour) at 37°C.[3]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Measurement of Total this compound in Plasma by Sandwich ELISA

Principle: This assay measures all forms of this compound, regardless of whether it is bound to its targets. This is typically achieved by using anti-idiotypic antibodies.

Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with a non-neutralizing anti-idiotypic antibody that specifically captures the this compound molecule. Incubate overnight at 4°C.

  • Blocking: Wash and block the plate as described in Protocol 1.

  • Standard and Sample Preparation: Prepare standards and dilute plasma samples as described in Protocol 1.

  • Incubation: Add standards and samples to the wells and incubate.

  • Washing: Wash the plate.

  • Detection: Add a second, HRP-conjugated anti-idiotypic antibody that binds to a different epitope on the this compound molecule. Incubate.

  • Washing, Substrate Addition, Stopping, and Data Acquisition: Proceed as described in Protocol 1.

Visualizations

G cluster_assay Assay Detection Free_this compound Free this compound (Both arms unbound) Free_Assay "Free"/Intact Assay (Detects this form) Free_this compound->Free_Assay Total_Assay Total Assay (Detects all forms) Free_this compound->Total_Assay Bound_Ang2 This compound-Ang-2 Complex Bound_Ang2->Total_Assay Bound_VEGF This compound-VEGF-A Complex Bound_VEGF->Total_Assay Bound_Both This compound-Ang-2-VEGF-A Complex Bound_Both->Total_Assay

Caption: Different forms of this compound in plasma and their detection by specific assays.

G cluster_workflow Free/Intact this compound ELISA Workflow A 1. Coat Plate with Recombinant VEGF-A B 2. Block Plate A->B C 3. Add Diluted Plasma Sample (this compound binds to VEGF-A) B->C D 4. Wash C->D E 5. Add HRP-conjugated Recombinant Ang-2 (Binds to captured this compound) D->E F 6. Wash E->F G 7. Add TMB Substrate F->G H 8. Stop Reaction G->H I 9. Read Absorbance at 450 nm H->I

Caption: Workflow for a sandwich ELISA to measure intact this compound.

G node_sol node_sol Start Unexpected Result (e.g., Low Signal) Check1 Reagents Expired/ Degraded? Start->Check1 Check2 Correct Dilutions (Sample & Standard)? Check1->Check2 No Sol1 Replace Reagents Check1->Sol1 Yes Check3 Correct Reagent Concentrations? Check2->Check3 Yes Sol2 Re-prepare Dilutions Check2->Sol2 No Check4 Incubation Times/ Temps Correct? Check3->Check4 Yes Sol3 Optimize Concentrations (Titration) Check3->Sol3 No Sol4 Adhere to Protocol Check4->Sol4 No

Caption: A troubleshooting flowchart for unexpected ELISA results.

References

Faricimab Stability in Prefilled Syringes: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of Faricimab in prefilled syringes (PFS). Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to assist in your research and development endeavors.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and potential issues related to the stability of this compound when handled and stored in prefilled syringes.

Q1: What is the established stability of this compound when stored in prefilled syringes?

A1: Studies have demonstrated that this compound, when withdrawn from vials and stored in specific types of prefilled syringes, maintains its stability for an extended period under recommended storage conditions. Research indicates that this compound is stable for up to 37 days when stored in the dark at 4°C in silicone oil-free syringes.[1][2][3][4] During this period, no significant changes in protein concentration, integrity, aggregation, or thermal stability have been observed.[1][2][3] Furthermore, the bi-specific binding properties of this compound to Vascular Endothelial Growth Factor A (VEGF-A) and Angiopoietin-2 (Ang-2) are maintained throughout this storage period.[1][2][3]

Q2: My this compound solution in a prefilled syringe appears to have particles. What could be the cause and what should I do?

A2: The presence of visible or subvisible particles can be a concern. The primary causes are often related to the syringe itself or handling procedures.

  • Silicone Oil Droplets: Many glass syringes are lubricated with silicone oil to ensure smooth plunger movement. This silicone oil can leach into the drug solution, appearing as droplets or particles.[5][6] Studies have shown that even with proper handling, silicone oil microdroplets can be present in solutions from siliconized syringes.

  • Protein Aggregates: While this compound has shown high stability, improper handling such as vigorous shaking, exposure to extreme temperatures, or interaction with silicone oil can potentially lead to protein aggregation.[6][7][8]

  • Other Contaminants: Contamination can also be introduced from the environment during the transfer process from vial to syringe if not performed under strict aseptic conditions.

Troubleshooting Steps:

  • Visual Inspection: Before use, always visually inspect the solution for any particulate matter or discoloration. The solution should be clear to opalescent and colorless to brownish-yellow.[9] Do not use if particles are observed.

  • Review Handling Procedures: Ensure that proper aseptic techniques are followed during the preparation of the prefilled syringes. Avoid vigorous shaking or agitation of the syringes.

  • Consider Syringe Type: If particle formation is a recurring issue, consider using silicone oil-free syringes, which have been shown to reduce the incidence of silicone-based particulate matter.[1][10]

Q3: How does the type of prefilled syringe affect this compound stability?

A3: The material and lubrication of the prefilled syringe can impact the stability and purity of the this compound solution.

  • Silicone Oil-Free Syringes: Studies using silicone oil-free syringes, such as the Zero Residual™ 0.2-mL syringe, have shown that this compound maintains its chemical and physical stability for up to 37 days at 4°C.[1][2][3] These syringes minimize the risk of silicone oil contamination.

  • Siliconized Glass Syringes: While this compound's chemical stability is generally maintained in siliconized syringes, there is a higher likelihood of introducing silicone oil microdroplets into the solution.[10] This can lead to the formation of visible and subvisible particles.

  • Polymer-Based Syringes: Polymer-based syringes can be an alternative to glass syringes and are often available without silicone oil lubrication, which can enhance the physical stability of protein therapeutics by reducing interactions that may lead to aggregation.[11]

Q4: What are the best practices for handling and storing this compound in prefilled syringes to ensure stability?

A4: To maintain the stability and sterility of this compound in prefilled syringes, adhere to the following best practices:

  • Aseptic Technique: All transfers from vials to syringes should be performed under strict aseptic conditions to prevent microbial contamination.

  • Proper Storage: Store prefilled syringes in the dark at 2°C to 8°C (36°F to 46°F).[12][13] Do not freeze.

  • Avoid Agitation: Minimize shaking and agitation of the syringes to prevent protein aggregation and the shedding of silicone oil droplets.[7][8]

  • Visual Inspection: Always conduct a thorough visual inspection for particles and discoloration before administration.[9]

  • Use Appropriate Components: When compounding, use filter needles as recommended to minimize the introduction of particulate matter.

Data on this compound Stability in Prefilled Syringes

The following tables summarize the key findings from stability studies of this compound in prefilled syringes.

Table 1: Summary of this compound Stability in Silicone Oil-Free Prefilled Syringes

ParameterStorage ConditionDurationResultCitations
Concentration 4°C, darkUp to 37 daysMinor and inconsistent variations, not considered significant.[1][4]
Protein Integrity (SDS-PAGE) 4°C, darkUp to 37 daysNo signs of degradation products or aggregation. This compound migrated at its expected molecular mass.[1][2][3]
Aggregation (SEC) 4°C, darkUp to 37 daysElution profiles were identical to the control, with no evidence of increased aggregation.[1][2][3]
Thermal Stability (nanoDSF) 4°C, darkUp to 37 daysSlight, inconsistent variations in melting temperature (Tm) without a clear trend over time.[1]
Binding to VEGF-A and Ang-2 (ELISA) 4°C, darkUp to 37 daysNo significant differences in binding affinity compared to the control.[1][2][3]

Table 2: Comparison of this compound Stability in Different Syringe Types

Syringe TypeKey FindingsPotential IssuesCitations
Silicone Oil-Free Polypropylene High chemical and physical stability for up to 37 days. No significant aggregation or degradation.None reported in the studies.[1][2][3]
Silicone Oil-Containing Polypropylene Chemical stability maintained for up to 28 days. No significant differences in binding affinity compared to silicone oil-free syringes.Potential for silicone oil microdroplet contamination.[10]
Baked-on Silicone Glass Syringes Lower particulate formation compared to syringes with sprayed-on silicone.Still contains silicone and may introduce subvisible particles.[14]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the stability of this compound.

Size-Exclusion Chromatography (SEC) for Aggregate Analysis
  • Objective: To detect and quantify soluble high molecular weight species (aggregates) and low molecular weight fragments.

  • Methodology:

    • An HPLC system equipped with a UV detector is used.

    • A size-exclusion column suitable for the molecular weight range of monoclonal antibodies (e.g., TSKgel G3000SWxl) is equilibrated with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

    • A defined amount of the this compound sample is injected onto the column.

    • The protein is separated based on its hydrodynamic radius, with larger molecules (aggregates) eluting first, followed by the monomer, and then any smaller fragments.

    • The elution profile is monitored by UV absorbance at 280 nm.

    • The percentage of monomer, aggregates, and fragments is calculated from the peak areas in the chromatogram.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
  • Objective: To assess protein integrity and detect fragmentation or aggregation under denaturing conditions.

  • Methodology:

    • This compound samples are prepared in loading buffer with and without a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol) to analyze non-reduced and reduced forms, respectively.

    • Samples are heated to denature the protein.

    • The samples and a molecular weight marker are loaded onto a polyacrylamide gel.

    • An electric field is applied to separate the proteins based on their molecular weight.

    • The gel is stained with a protein-specific dye (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

    • The band patterns are compared to a reference standard to identify any degradation products or high molecular weight aggregates.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Activity
  • Objective: To determine the binding affinity of this compound to its targets, VEGF-A and Ang-2.

  • Methodology:

    • A 96-well microplate is coated with either recombinant human VEGF-A or Ang-2.

    • The plate is blocked to prevent non-specific binding.

    • Serial dilutions of the this compound samples and a reference standard are added to the wells and incubated.

    • The plate is washed to remove unbound antibody.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the Fc region of this compound is added.

    • After another washing step, a substrate is added that produces a colorimetric signal in the presence of the enzyme.

    • The absorbance is measured using a plate reader, and the binding curves are analyzed to determine the relative binding affinity.

Visualizations

This compound Stability Troubleshooting Workflow

A Start: Visual Inspection of Prefilled Syringe B Solution Clear and Colorless/Slightly Yellow? A->B C Proceed with Experiment B->C Yes D Issue Detected: Particles, Cloudiness, or Discoloration B->D No E Quarantine the Syringe Do Not Use D->E F Investigate Root Cause E->F G Review Handling and Storage Procedures F->G H Check Syringe Type (Silicone vs. Silicone-Free) F->H I Analyze Sample for Particle Characterization (e.g., MFI, Flow Cytometry) F->I J Implement Corrective Actions G->J H->J I->J K Revise SOPs for Handling and Storage J->K L Evaluate Alternative Syringe Types J->L M Document Findings and Report J->M

Caption: Troubleshooting workflow for visual inspection of this compound prefilled syringes.

This compound Dual Signaling Pathway Inhibition

cluster_0 VEGF-A Pathway cluster_1 Angiopoietin-Tie2 Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds to Angiogenesis Pathological Angiogenesis (Neovascularization, Vascular Permeability) VEGFR2->Angiogenesis Activates Ang2 Angiopoietin-2 (Ang-2) Tie2 Tie2 Receptor Ang2->Tie2 Competitively Binds VascularInstability Vascular Instability (Pericyte Dropout, Inflammation) Tie2->VascularInstability Leads to VascularStability Vascular Stability Tie2->VascularStability Promotes Ang1 Angiopoietin-1 (Ang-1) Ang1->Tie2 Binds and Activates This compound This compound This compound->VEGFA Inhibits This compound->Ang2 Inhibits

Caption: Dual inhibitory mechanism of this compound on VEGF-A and Ang-2 signaling pathways.

References

Technical Support Center: Improving Faricimab Delivery to the Posterior Segment of the Eye

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Faricimab. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies focused on delivering this bispecific antibody to the posterior segment of the eye.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues.

Formulation and Handling

Q1: What are the recommended storage and handling conditions for this compound for preclinical research?

A1: this compound should be stored under refrigerated conditions between 2°C to 8°C (36°F to 46°F). It is crucial to protect the vial from light by keeping it in its original carton. The vial should not be frozen or shaken. Before administration, the vial should be allowed to reach room temperature (20°C to 25°C or 68°F to 77°F), which can take approximately 60 minutes. The vial is for single use only and should be visually inspected for particulate matter or discoloration before use; the solution should be clear to opalescent and colorless to brownish-yellow.[1] Studies have shown that this compound remains stable in silicone oil-free syringes for up to 37 days when stored in the dark at 4°C.[2][3][4][5]

Q2: We are observing aggregation or precipitation of our this compound solution. What could be the cause and how can we prevent it?

A2: Aggregation of biologics like this compound can be triggered by several factors. Here’s a troubleshooting guide:

Potential Cause Troubleshooting/Prevention
Improper Storage Ensure storage at 2°C to 8°C and protection from light. Avoid freezing, as freeze-thaw cycles can induce aggregation.[6][7]
Agitation Do not shake or vigorously mix the solution. Gentle swirling is sufficient for homogenization.
Temperature Fluctuations Allow the vial to come to room temperature naturally. Do not use any warming devices.
Contamination Use sterile techniques when handling the vial and drawing the solution into a syringe.
Syringe Interaction Studies suggest that silicone oil-free polypropylene (B1209903) syringes are suitable for storing this compound.[2][5] Consider the type of syringe used in your experiments.

Intravitreal Injection Procedure (Rabbit Model)

Q3: We are experiencing significant variability in our in vivo efficacy studies in rabbits. Could our injection technique be a factor?

A3: Yes, inconsistent intravitreal injection technique is a common source of variability in preclinical ocular studies. The relatively large lens and small pars plana in rabbits present unique challenges.[8][9][10]

Troubleshooting Inconsistent Intravitreal Injections:

  • Reflux/Backflow: This can lead to a lower-than-intended dose being delivered to the vitreous.

    • Mitigation: Use a small gauge needle (e.g., 30G). After injecting, hold the needle in place for a few seconds before slowly withdrawing it. Consider a Z-track injection technique where the conjunctiva is displaced before needle insertion.

  • Lens Injury: The large lens in rabbits is susceptible to injury if the injection angle is incorrect.

    • Mitigation: Ensure the needle is inserted at the correct angle and depth to target the mid-vitreous, avoiding the lens. The optimal injection site is the pars plana.[8][9][10]

  • Retinal Damage: Improper needle placement can cause retinal detachment or hemorrhage.

    • Mitigation: Use a needle with a depth-stop or a specialized device designed for rabbit intravitreal injections to ensure consistent injection depth.[8][10]

Q4: What is a detailed protocol for performing intravitreal injections of this compound in a rabbit model?

A4: Below is a generalized protocol based on best practices for intravitreal injections of biologics in rabbits. This should be adapted to your specific institutional animal care and use committee (IACUC) guidelines.

Experimental Protocol: Intravitreal Injection in Rabbits

  • Animal Preparation: Anesthetize the rabbit according to your approved protocol. Place the animal in a stereotaxic frame or on a surgical table to stabilize the head.

  • Anesthesia and Dilation: Apply a topical anesthetic (e.g., proparacaine (B1679620) hydrochloride) and a mydriatic agent (e.g., tropicamide) to the eye receiving the injection.

  • Aseptic Technique: Prepare the injection site using a sterile povidone-iodine solution. Use sterile gloves, drapes, and instruments.

  • This compound Preparation: Following the handling instructions in Q1, draw the desired volume of this compound (typically 50 µL for rabbits) into a 30G sterile syringe.[11] Expel any air bubbles.

  • Injection Site: Identify the injection site in the superotemporal quadrant, approximately 1-2 mm posterior to the limbus, to target the pars plana.[8][9][10]

  • Injection: Gently hold the eye open with a sterile speculum. Using sterile forceps to stabilize the globe, insert the needle at a 45-degree angle, pointing towards the optic nerve to avoid the lens. Slowly inject the solution into the mid-vitreous.

  • Post-Injection: Hold the needle in place for 5-10 seconds before slowly withdrawing. Apply a sterile cotton-tipped applicator to the injection site to minimize reflux. Administer a topical antibiotic.

  • Monitoring: Monitor the animal for any adverse reactions, including changes in intraocular pressure, inflammation, or signs of pain.

Pharmacokinetic Analysis

Q5: We are having trouble getting consistent and reproducible this compound concentrations from our rabbit vitreous and retinal samples. What could be going wrong?

A5: Quantifying a bispecific antibody in ocular tissues can be challenging. Here are some potential issues and solutions:

Troubleshooting Inconsistent this compound Quantification:

Potential Issue Troubleshooting/Mitigation
Sample Collection Vitreous humor can be viscous and difficult to collect completely and consistently. Retinal dissection requires precision to avoid contamination from adjacent tissues. Standardize your dissection and collection techniques across all animals and time points.
Sample Processing The method of tissue homogenization can impact protein extraction efficiency. Ensure your homogenization protocol is optimized and consistently applied. Consider using a validated tissue lysis buffer.
Freeze-Thaw Cycles Repeated freezing and thawing of samples or the this compound standard can lead to degradation and loss of activity.[6][7] Aliquot samples and standards to minimize freeze-thaw cycles.
ELISA Performance Ensure your ELISA is properly validated for the matrix you are using (vitreous humor, retinal lysate). Matrix effects can interfere with antibody binding. A commercially available ELISA kit for this compound specifies protocols for serum and plasma, which may need adaptation for ocular tissues.[4][12][13]
Anti-Drug Antibodies (ADAs) The presence of ADAs can interfere with quantification by binding to this compound and masking it from the detection antibodies in the ELISA.

Q6: Is there a recommended ELISA protocol for quantifying this compound in ocular tissues?

Experimental Protocol: this compound ELISA (Adapted for Ocular Tissues)

  • Sample Preparation:

    • Vitreous Humor: Collect vitreous humor and dilute it in a suitable assay buffer (e.g., PBS with 1% BSA). The dilution factor will need to be optimized based on the expected concentration range.

    • Retina: Dissect the retina, weigh it, and homogenize it in a lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet debris and collect the supernatant.

  • ELISA Procedure (based on a commercial kit):

    • Coat a 96-well plate with recombinant human VEGF-165.

    • Block the plate to prevent non-specific binding.

    • Prepare a standard curve using a known concentration of this compound.

    • Add diluted standards and samples to the wells and incubate.

    • Wash the plate.

    • Add HRP-conjugated recombinant human Angiopoietin-2 and incubate.

    • Wash the plate.

    • Add a TMB substrate and incubate until color develops.

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of this compound in your samples by interpolating from the standard curve.

Immunogenicity

Q7: We are concerned about the potential for anti-drug antibody (ADA) responses to humanized this compound in our rabbit studies. How can we mitigate this?

A7: The development of ADAs against humanized antibodies in animal models is a known challenge.[14][15] While rabbits are often used in ocular studies, their immune system can recognize humanized antibodies as foreign.

Strategies to Mitigate ADA Response in Rabbits:

  • Immunosuppression: Co-administration of immunosuppressive agents like methotrexate (B535133) can help reduce the ADA response.[14] The dose and timing of the immunosuppressant need to be carefully optimized to avoid interfering with the study endpoints.

  • Induction of Tolerance: In some models, it may be possible to induce tolerance to the humanized antibody through specific dosing regimens, although this is complex.

  • Use of Transgenic Models: If feasible, consider using transgenic rabbits that express human immunoglobulin genes to reduce the immunogenicity of humanized therapeutics.

  • Shorter Study Duration: If the primary endpoint can be assessed within a short timeframe, the impact of a developing ADA response may be minimized.

  • ADA Monitoring: Routinely screen for ADAs in your study animals. This will help you interpret your pharmacokinetic and efficacy data correctly.

Data Presentation

Table 1: Preclinical Pharmacokinetics of this compound in Rabbits

ParameterValueSpeciesOcular TissueReference
Half-life (t½) ~7.5 daysHuman (clinical data)Vitreous Humor[11][16][17]
Cmax (single 0.5 mg dose) 12.1 µg/mLRabbitAqueous Humor[8]
Tmax (single 0.5 mg dose) 1 dayRabbitAqueous Humor[8]
AUC (single 0.5 mg dose) 114 day*µg/mLRabbitAqueous Humor[8]

Note: Preclinical pharmacokinetic data for this compound in rabbits is limited in the public domain. The half-life provided is from human clinical studies, as it is a key parameter for understanding the drug's duration of action. The Cmax, Tmax, and AUC are from a preclinical study in rabbits.

Table 2: Efficacy of this compound in a Preclinical Model of Corneal Neovascularization (Rabbit)

Treatment GroupNeovascularization Area Reduction (%)Neovascularization Length Reduction (%)Reference
Control (Betamethasone) BaselineBaseline[18]
Bevacizumab Significant Reduction (p=0.05)Significant Reduction (p=0.014)[18]
This compound (Hypothetical) Expected to be at least as effective as BevacizumabExpected to be at least as effective as BevacizumabN/A

Note: Specific data on this compound in a rabbit corneal neovascularization model was not found. The table presents data for a relevant anti-VEGF agent (Bevacizumab) from a published study to provide context for expected efficacy. This compound's dual mechanism of action suggests its efficacy would be comparable or potentially superior.

Mandatory Visualizations

Caption: this compound's dual mechanism of action targeting VEGF-A and Ang-2.

Experimental_Workflow Animal_Model Rabbit Model of Retinal Disease IVT_Injection Intravitreal Injection of this compound Animal_Model->IVT_Injection Time_Points Sample Collection at Pre-defined Time Points IVT_Injection->Time_Points Sample_Processing Vitreous Humor & Retina Isolation and Processing Time_Points->Sample_Processing PK_Analysis Pharmacokinetic Analysis (ELISA) Sample_Processing->PK_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., Histology, Imaging) Sample_Processing->PD_Analysis Data_Analysis Data Analysis and Interpretation PK_Analysis->Data_Analysis PD_Analysis->Data_Analysis

Caption: A typical experimental workflow for preclinical evaluation of this compound.

References

Navigating Below Quantification Limit (BQL) Data in Faricimab Pharmacodynamic (PD) Modeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of how to handle data that falls below the quantification limit (BQL) in the context of faricimab pharmacodynamic (PD) modeling.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a bispecific antibody that targets and inhibits two key pathways involved in retinal vascular diseases: vascular endothelial growth-A (VEGF-A) and angiopoietin-2 (Ang-2).[1][2][3][4] By simultaneously blocking these two pathways, this compound is designed to stabilize blood vessels, reduce inflammation, and decrease vascular leakage in the retina.[1][3][4] This dual-targeting mechanism has shown to be effective in treating neovascular (wet) age-related macular degeneration (nAMD) and diabetic macular edema (DME).[3][5]

Q2: Why is handling BQL data important in PD modeling?

Q3: What are the common methods for handling BQL data in population PD modeling?

Several methods have been developed to handle BQL data in population pharmacokinetic (PK) and PD modeling, particularly within software like NONMEM. The most common approaches are categorized as follows:

  • M1 Method (Discarding BQL data): This simple approach involves discarding all observations that are below the quantification limit.[7][9] While easy to implement, it can lead to biased parameter estimates, especially when a significant portion of the data is BQL.[7][10]

  • M2 Method (Conditional Likelihood): This method discards BQL observations but adjusts the likelihood for the remaining data, conditioning on the fact that the discarded values were below the LLOQ.[6][7]

  • M3 Method (Likelihood-Based/Censored Data): This method treats BQL data as censored observations. It maximizes the likelihood for all data, where the likelihood for a BQL observation is the probability that the true concentration is between zero and the LLOQ.[9][11] This method is widely regarded as one of the most robust approaches.[6][12]

  • M4 Method (Like M3 with conditioning): This is similar to the M3 method but conditions on the observation being greater than zero.[7][11]

  • M5 Method (Replacing with LLOQ/2): In this approach, BQL values are replaced with half of the LLOQ.[9] This method can introduce bias, particularly in the estimation of variance parameters.[8]

  • M6 Method (Replacing first BQL with LLOQ/2): This method involves replacing only the first BQL observation in a series with LLOQ/2 and discarding the subsequent ones.[10]

  • M7 Method (Replacing with 0): This method replaces all BQL observations with zero and is generally not recommended as it can introduce significant bias.[9][10]

Q4: Which method is recommended for handling BQL data in this compound PD modeling?

For this compound PD modeling, the M3 method (likelihood-based approach) is recommended and has been successfully applied.[13] This method appropriately accounts for the uncertainty associated with BQL observations without making arbitrary substitutions. Studies have shown that the M3 method generally provides the most accurate and precise parameter estimates compared to simpler methods, especially when the percentage of BQL data is not negligible.[11][12][14]

Troubleshooting Guide

Issue: My NONMEM run fails to converge when using the M3 method for BQL data.

Possible Causes and Solutions:

  • Initial Parameter Estimates: Poor initial estimates for the model parameters can lead to convergence issues. Try using estimates from a simpler model (e.g., one built using the M1 method) as a starting point.

  • Model Complexity: The PD model might be too complex for the available data. Consider simplifying the model structure or re-evaluating the assumptions about the error model.

  • Software Options: Ensure you are using the appropriate estimation method in NONMEM, such as the LAPLACIAN option, which is often required for likelihood-based BQL handling methods.[6][11]

Issue: A large percentage of my PD response data for this compound is BQL.

Considerations:

  • High Drug Potency: this compound is a highly potent drug, leading to rapid and sustained suppression of Ang-2 and VEGF-A.[15] A high percentage of BQL data for these biomarkers is expected. In a study, approximately 79% of post-dose Ang-2 and 7% of post-dose VEGF-A observations were BQL.[13][15]

  • Robustness of the M3 Method: The M3 method is specifically designed to handle such scenarios by incorporating the information that the true value is below a certain threshold.

  • Visual Predictive Check (VPC): Utilize VPCs to assess the simulation properties of your model, which can be adapted to better evaluate both data above and below the LLOQ.[7]

Data Summary

The following table summarizes baseline biomarker concentrations from clinical trials of this compound, which are relevant for PD modeling.

BiomarkerPatient PopulationMean Baseline Concentration
Angiopoietin-2 (Ang-2) nAMD8.1 pg/mL
DME13.4 pg/mL
VEGF-A nAMD58 pg/mL
DME135 pg/mL
Data from a population pharmacokinetic pharmacodynamic (popPKPD) analysis of this compound.[15]

Experimental Protocols & Methodologies

Handling of BQL Observations in this compound PD Modeling (M3 Method)

The likelihood-based M3 method was applied for handling post-dose BQL observations in the population PD modeling of this compound.[13] This approach is implemented in NONMEM by treating the BQL data as censored information.

NONMEM Implementation of the M3 Method:

A common way to implement the M3 method in NONMEM is by using a flag variable (e.g., BQL_FLAG) in the dataset.

  • For observations above the LLOQ, BQL_FLAG is set to 0.

  • For observations below the LLOQ, BQL_FLAG is set to 1.

In the NONMEM control stream, the model is then specified to calculate the likelihood differently based on this flag. For BQL_FLAG = 1, the likelihood of the observation is the cumulative distribution function of the predicted value up to the LLOQ.

Visualizations

Faricimab_Mechanism_of_Action cluster_Vascular_Destabilization Pathological State cluster_Faricimab_Action This compound Intervention Ang-2 Ang-2 Tie2 Tie2 Ang-2->Tie2 blocks Ang-1 binding Inflammation Inflammation Ang-2->Inflammation promotes VEGF-A VEGF-A VEGFR VEGFR VEGF-A->VEGFR activates Vascular Instability Vascular Instability Tie2->Vascular Instability leads to VEGFR->Vascular Instability promotes Neovascularization Neovascularization VEGFR->Neovascularization promotes This compound This compound This compound->Ang-2 inhibits This compound->VEGF-A inhibits Vascular Stability Vascular Stability This compound->Vascular Stability promotes

Caption: Dual mechanism of action of this compound.

BQL_Handling_Workflow Start Start PD_Data_Collection PD Data Collection Start->PD_Data_Collection Identify_BQL_Data Identify Data < LLOQ PD_Data_Collection->Identify_BQL_Data Choose_Method Choose Handling Method Identify_BQL_Data->Choose_Method M1_Discard M1: Discard BQL Data Choose_Method->M1_Discard Simple, but can be biased M5_Replace M5: Replace with LLOQ/2 Choose_Method->M5_Replace Simple, but can be biased M3_Likelihood M3: Likelihood-Based (Recommended for this compound) Choose_Method->M3_Likelihood Most Robust PD_Modeling Perform PD Modeling (e.g., NONMEM) M1_Discard->PD_Modeling M5_Replace->PD_Modeling M3_Likelihood->PD_Modeling Model_Evaluation Model Evaluation (e.g., VPC, GOF plots) PD_Modeling->Model_Evaluation End End Model_Evaluation->End

Caption: Workflow for handling BQL data in PD modeling.

References

Validation & Comparative

Faricimab vs. Aflibercept: A Head-to-Head Clinical Trial Comparison for Retinal Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pivotal head-to-head clinical trials reveals that faricimab, a bispecific antibody, demonstrates non-inferior efficacy in improving visual acuity compared to aflibercept, a standard-of-care vascular endothelial growth factor (VEGF) inhibitor, in patients with neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME). Notably, this compound exhibits the potential for extended treatment intervals, suggesting a reduced treatment burden for patients. Furthermore, in DME, this compound has shown superior anatomical improvements in terms of reducing retinal thickness.

Efficacy in Neovascular Age-Related Macular Degeneration (nAMD): The TENAYA and LUCERNE Trials

The TENAYA and LUCERNE phase 3 trials were identically designed, randomized, double-masked, non-inferiority studies that compared the efficacy and safety of this compound with aflibercept in treatment-naïve nAMD patients.[1][2] Patients were randomized to receive either this compound 6.0 mg at intervals of up to every 16 weeks (Q16W) or aflibercept 2.0 mg every 8 weeks (Q8W).[2]

The primary endpoint was the mean change in Best-Corrected Visual Acuity (BCVA) from baseline, averaged over weeks 40, 44, and 48. In both trials, this compound was found to be non-inferior to aflibercept in terms of BCVA gains.[3] Two-year results from these trials confirmed that vision gains were maintained, with a comparable safety profile between the two treatments.[2][4] A key finding was the extended durability of this compound, with a significant proportion of patients achieving Q12W or Q16W dosing intervals.[2][4][5]

Anatomical outcomes also favored this compound during the initial head-to-head dosing phase, with greater reductions in central subfield thickness (CST) and a faster resolution of retinal fluid compared to aflibercept.[5][6]

Efficacy in Diabetic Macular Edema (DME): The YOSEMITE and RHINE Trials

The YOSEMITE and RHINE trials were two identically designed phase 3 studies that evaluated the efficacy and safety of this compound against aflibercept in patients with DME.[7][8][9] Patients were randomized to one of three arms: this compound 6.0 mg administered every 8 weeks (Q8W), this compound 6.0 mg in a personalized treat-and-extend (T&E) regimen with intervals up to every 16 weeks, or aflibercept 2.0 mg Q8W.[7][8][10]

Similar to the nAMD trials, the primary endpoint was the mean change in BCVA from baseline at one year (averaged over weeks 48, 52, and 56), where this compound was non-inferior to aflibercept.[10][11] Two-year data demonstrated that these visual acuity gains were maintained.[12]

A notable distinction in the DME trials was the superior performance of this compound in anatomical outcomes. Both this compound arms showed significantly greater reductions in CST compared to the aflibercept arm at both year one and year two.[10][13] The median time to the absence of intraretinal fluid was also shorter for patients treated with this compound.[10][13] The T&E regimen for this compound successfully extended dosing intervals for a majority of patients, with over 60% achieving a 16-week interval by the second year.[11]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the pivotal phase 3 clinical trials.

Table 1: Efficacy Outcomes in Neovascular AMD (TENAYA & LUCERNE Trials - 2-Year Results)

OutcomeThis compound (up to Q16W)Aflibercept (Q8W)
Mean Change in BCVA from Baseline (ETDRS Letters)
TENAYA+3.7[4]+3.3[4]
LUCERNE+5.0[4]+5.2[4]
Proportion of Patients on Extended Dosing at Week 112
≥Q12W (TENAYA)74.1%[4]N/A
≥Q12W (LUCERNE)81.2%[4]N/A
Q16W (TENAYA)59.0%[4]N/A
Q16W (LUCERNE)66.9%[4]N/A

Table 2: Efficacy Outcomes in Diabetic Macular Edema (YOSEMITE & RHINE Trials - 2-Year Results)

OutcomeThis compound (Q8W)This compound (T&E up to Q16W)Aflibercept (Q8W)
Mean Change in BCVA from Baseline (ETDRS Letters)
YOSEMITE+10.7[14]+11.6[14]+10.9[14]
RHINE+11.8[14]+10.8[14]+10.3[14]
Mean Change in CST from Baseline (μm) at Year 1
YOSEMITE-232.8[10]-217.4[10]-190.4[10]
RHINEGreater reduction than aflibercept[10]Greater reduction than aflibercept[10]Baseline
Proportion of Patients on ≥Q12W Dosing at Year 2 (T&E Arm) N/A~80%[5]N/A
Proportion of Patients on Q16W Dosing at Year 2 (T&E Arm) N/A>60%[5]N/A

Experimental Protocols

The TENAYA, LUCERNE, YOSEMITE, and RHINE trials were all multicenter, randomized, double-masked, active comparator-controlled phase 3 studies.[1][7]

  • Patient Population: The TENAYA and LUCERNE trials enrolled treatment-naïve patients with nAMD aged 50 years or older.[2][6] The YOSEMITE and RHINE trials included adults with center-involving DME secondary to type 1 or 2 diabetes.[8][9]

  • Randomization and Dosing:

    • In the nAMD trials, patients were randomized 1:1 to either this compound 6.0 mg administered at fixed intervals of every 8, 12, or 16 weeks (after initial loading doses), determined by disease activity, or aflibercept 2.0 mg every 8 weeks.[1][5]

    • In the DME trials, patients were randomized 1:1:1 to this compound 6.0 mg every 8 weeks, this compound 6.0 mg on a personalized treat-and-extend regimen (up to every 16 weeks), or aflibercept 2.0 mg every 8 weeks.[7][8]

  • Outcome Measures: The primary efficacy endpoint in all four trials was the mean change in Best-Corrected Visual Acuity (BCVA) from baseline at 1 year.[3][7] Secondary endpoints included changes in Central Subfield Thickness (CST), treatment durability (dosing intervals), and safety.[2][7] Efficacy and safety were assessed at regular intervals throughout the studies.[5]

Mechanisms of Action and Clinical Trial Workflow

This compound is a bispecific antibody that targets two distinct pathways involved in the pathogenesis of nAMD and DME: vascular endothelial growth factor A (VEGF-A) and angiopoietin-2 (Ang-2).[15][16][17] Aflibercept is a recombinant fusion protein that acts as a VEGF inhibitor, binding to VEGF-A and placental growth factor (PlGF).[15]

cluster_this compound This compound Mechanism cluster_Aflibercept Aflibercept Mechanism This compound This compound VEGFA_F VEGF-A This compound->VEGFA_F Inhibits Ang2 Angiopoietin-2 This compound->Ang2 Inhibits VEGFR VEGF Receptor VEGFA_F->VEGFR Blocked Tie2 Tie-2 Receptor Ang2->Tie2 Blocked Pathogenesis Pathogenesis (Neovascularization, Leakage) VEGFR->Pathogenesis Leads to Tie2->Pathogenesis Contributes to Aflibercept Aflibercept VEGFA_A VEGF-A Aflibercept->VEGFA_A Inhibits PlGF PlGF Aflibercept->PlGF Inhibits VEGFR_A VEGF Receptor VEGFA_A->VEGFR_A Blocked PlGF->VEGFR_A Blocked VEGFR_A->Pathogenesis Leads to

Caption: Dual-pathway inhibition of this compound vs. VEGF-trap mechanism of Aflibercept.

The clinical trial workflow for these pivotal studies followed a standardized process from patient screening and randomization to long-term follow-up.

Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization FaricimabArm This compound Arm (Q8W or T&E up to Q16W) Randomization->FaricimabArm AfliberceptArm Aflibercept Arm (Q8W) Randomization->AfliberceptArm LoadingDose Loading Doses FaricimabArm->LoadingDose AfliberceptArm->LoadingDose MaintenancePhase Maintenance Phase LoadingDose->MaintenancePhase FollowUp Regular Follow-up Visits (BCVA, OCT, Safety) MaintenancePhase->FollowUp PrimaryEndpoint Primary Endpoint Analysis (1 Year) FollowUp->PrimaryEndpoint LongTerm Long-term Extension (2 Years) PrimaryEndpoint->LongTerm

Caption: Generalized workflow of the Phase 3 clinical trials.

Safety Profile

Across all four pivotal trials, this compound was well-tolerated, with a safety profile comparable to that of aflibercept.[2][3] The incidence of ocular adverse events in the study eye was similar between the this compound and aflibercept groups.[3][4]

References

A Comparative Guide to Faricimab and Ranibizumab for Diabetic Macular Edema

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of faricimab and ranibizumab (B1194657) in the treatment of Diabetic Macular Edema (DME), supported by data from key clinical trials.

Introduction

Diabetic Macular Edema (DME) is a leading cause of vision loss in the working-age population in developed nations.[1] The management of DME has been significantly advanced by the introduction of anti-vascular endothelial growth factor (VEGF) therapies.[1][2] Ranibizumab, a monoclonal antibody fragment targeting VEGF-A, was a pioneering treatment in this class.[1][3][4] More recently, this compound, a bispecific antibody, has emerged, offering a dual mechanism of action by targeting both VEGF-A and angiopoietin-2 (Ang-2).[5] This guide delves into the comparative efficacy of these two agents, presenting clinical trial data, experimental methodologies, and the underlying signaling pathways.

Mechanisms of Action

Ranibizumab: This agent is a recombinant humanized monoclonal antibody fragment that specifically binds to and inhibits the biological activity of all isoforms of VEGF-A.[1][3][6] By neutralizing VEGF-A, ranibizumab reduces endothelial cell proliferation, vascular leakage, and neovascularization, which are key pathological processes in DME.[1][6][7]

This compound: As a bispecific antibody, this compound possesses a dual-targeting mechanism. It independently binds to and inactivates both VEGF-A and Ang-2.[5][8][9] The inhibition of VEGF-A follows a similar pathway to ranibizumab. The additional targeting of Ang-2 is designed to enhance vascular stability. Ang-2 promotes vascular destabilization and inflammation, so its inhibition is thought to complement the effects of VEGF-A blockade, potentially leading to improved anatomical outcomes and increased treatment durability.[2][5][10]

Signaling Pathway Diagrams

faricimab_ranibizumab_moa cluster_ranibizumab Ranibizumab Mechanism of Action cluster_this compound This compound Mechanism of Action VEGF-A_R VEGF-A VEGFR_R VEGFR-1/2 VEGF-A_R->VEGFR_R Binds to Ranibizumab Ranibizumab Ranibizumab->VEGF-A_R Inhibits Pathology_R Neovascularization & Vascular Permeability VEGFR_R->Pathology_R Activates VEGF-A_F VEGF-A VEGFR_F VEGFR-1/2 VEGF-A_F->VEGFR_F Binds to Ang-2 Ang-2 Tie-2 Tie-2 Receptor Ang-2->Tie-2 Promotes Instability This compound This compound This compound->VEGF-A_F Inhibits This compound->Ang-2 Inhibits Pathology_F Neovascularization, Vascular Permeability & Inflammation VEGFR_F->Pathology_F Activates Tie-2->Pathology_F Contributes to

Caption: Mechanisms of Action for Ranibizumab and this compound in DME.

Comparative Efficacy: Clinical Trial Data

The following tables summarize the key efficacy outcomes from pivotal clinical trials for this compound and ranibizumab in the treatment of DME.

Head-to-Head Comparison: BOULEVARD Phase 2 Trial

The BOULEVARD trial was a prospective, active comparator-controlled, double-masked study that directly compared this compound to ranibizumab in patients with DME.[2][11]

Efficacy Outcome (at Week 24)This compound 6.0 mgRanibizumab 0.3 mgStatistical Significance
Mean Change in BCVA (ETDRS Letters) from Baseline (Treatment-Naïve) +13.9+10.3P = 0.03
Proportion of Patients with ≥2-Step DRSS Improvement from Baseline (Treatment-Naïve) 38.6%12.2%Not Reported

BCVA: Best-Corrected Visual Acuity; DRSS: Diabetic Retinopathy Severity Scale; ETDRS: Early Treatment Diabetic Retinopathy Study.

This compound Efficacy: YOSEMITE and RHINE Phase 3 Trials

These identical, randomized Phase 3 trials evaluated the efficacy and durability of this compound compared to aflibercept in DME.[12][13][14] While not a direct comparison to ranibizumab, these trials establish the efficacy of this compound in a large patient population.

Efficacy Outcome (at 2 Years)This compound 6.0 mg (every 8 weeks)This compound 6.0 mg (Treat-and-Extend)Aflibercept 2.0 mg (every 8 weeks)
Mean Change in BCVA (ETDRS Letters) from Baseline (YOSEMITE) +10.7+10.7+11.4
Mean Change in BCVA (ETDRS Letters) from Baseline (RHINE) +10.9+10.1+9.4
Mean Change in CST (µm) from Baseline (YOSEMITE at Year 1) -232.8-217.4-190.4
Mean Change in CST (µm) from Baseline (RHINE at Year 1) -214.2-206.6-186.6

CST: Central Subfield Thickness. In the treat-and-extend arm, dosing intervals could be extended up to every 16 weeks.[12]

Ranibizumab Efficacy: Key Clinical Trials

The efficacy of ranibizumab has been established in several key clinical trials.

TrialTreatment ArmMean Change in BCVA (ETDRS Letters) from BaselineMean Change in CRT/CST (µm) from Baseline
RESOLVE (12 months) Ranibizumab (0.3 or 0.5 mg)+10.3-194.2
RISE (24 months) Ranibizumab 0.3 mg+12.5-252.2
RIDE (24 months) Ranibizumab 0.3 mg+10.9-254.3

CRT: Central Retinal Thickness. Data from RISE and RIDE trials as presented on the LUCENTIS® website.[15]

Experimental Protocols

BOULEVARD Trial (Phase 2)
  • Study Design: A prospective, active comparator-controlled, double-masked study conducted at 59 sites in the United States.[11]

  • Patient Population: Included treatment-naïve patients (n=168) and patients previously treated with anti-VEGF therapy (n=61).[2][11]

  • Randomization: Patients were randomized to receive intravitreal injections of this compound (6.0 mg or 1.5 mg) or ranibizumab (0.3 mg).[2][11]

  • Treatment Regimen: Patients were dosed monthly for 20 weeks, followed by an observation period of up to 36 weeks.[2][11]

  • Primary Outcome: The primary endpoint was the mean change in Best-Corrected Visual Acuity (BCVA) from baseline at week 24.[2]

YOSEMITE and RHINE Trials (Phase 3)
  • Study Design: Two identical, randomized, double-masked, active comparator-controlled Phase 3 trials.[13][14]

  • Patient Population: Adults with center-involving DME with a visual acuity of 20/40 to 20/320.[14] A majority of patients were treatment-naïve.[14]

  • Randomization: Patients were randomized 1:1:1 to three arms:

    • This compound 6.0 mg every 8 weeks (after 6 initial monthly doses).[14]

    • This compound 6.0 mg on a personalized treatment interval (PTI) or treat-and-extend (T&E) regimen (after 4 initial monthly doses), with intervals adjustable up to 16 weeks.[12][13][14]

    • Aflibercept 2.0 mg every 8 weeks (after 5 initial monthly doses).[13][14]

  • Primary Outcome: The primary outcome was the mean change in BCVA from baseline, averaged over weeks 48, 52, and 56.[13][14]

Experimental Workflow Diagram

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment Screening Patient Screening (DME Diagnosis, BCVA, CST Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (BCVA, OCT, Fundus Photography) Informed_Consent->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Arm_A This compound (e.g., 6.0 mg Q8W) Randomization->Arm_A Arm_B This compound (e.g., 6.0 mg T&E) Randomization->Arm_B Arm_C Comparator (e.g., Ranibizumab/Aflibercept Q8W) Randomization->Arm_C Loading_Dose Loading Doses (Monthly Injections) Arm_A->Loading_Dose Arm_B->Loading_Dose Arm_C->Loading_Dose Maintenance_Phase Maintenance Dosing (Q8W or T&E) Loading_Dose->Maintenance_Phase Assessments Regular Assessments (BCVA, OCT, Safety) Maintenance_Phase->Assessments Primary_Endpoint Primary Endpoint Analysis (e.g., 1-Year BCVA Change) Assessments->Primary_Endpoint

Caption: Generalized Experimental Workflow for a DME Clinical Trial.

Comparative Efficacy Summary

The BOULEVARD Phase 2 trial demonstrated that this compound 6.0 mg resulted in statistically superior visual acuity gains compared to ranibizumab 0.3 mg at 24 weeks in treatment-naïve DME patients.[11] This suggests that the dual inhibition of Ang-2 and VEGF-A may offer an advantage over VEGF-A inhibition alone.

The YOSEMITE and RHINE trials further established the efficacy and durability of this compound, showing non-inferior visual acuity gains compared to aflibercept, another potent anti-VEGF agent.[12] A significant proportion of patients in the this compound treat-and-extend arms were able to extend their treatment intervals to 12 or 16 weeks, highlighting its potential to reduce treatment burden.[13][16]

While direct Phase 3 comparative data between this compound and ranibizumab is not available from the provided search results, the existing evidence points towards this compound offering at least comparable, and in some measures, potentially superior outcomes with an extended duration of action.

Logical Relationship of Efficacy Outcomes

efficacy_logic DME Diabetic Macular Edema (DME) Ranibizumab_Tx Ranibizumab Treatment (Anti-VEGF-A) DME->Ranibizumab_Tx Faricimab_Tx This compound Treatment (Anti-VEGF-A & Anti-Ang-2) DME->Faricimab_Tx BCVA_Gain_R BCVA Improvement (Ranibizumab) Ranibizumab_Tx->BCVA_Gain_R CST_Reduction_R CST Reduction (Ranibizumab) Ranibizumab_Tx->CST_Reduction_R BCVA_Gain_F BCVA Improvement (this compound) Faricimab_Tx->BCVA_Gain_F CST_Reduction_F CST Reduction (this compound) Faricimab_Tx->CST_Reduction_F Durability_F Extended Dosing Interval (this compound) Faricimab_Tx->Durability_F Superior_BCVA_BOULEVARD This compound showed superior BCVA gains in BOULEVARD (vs. Ranibizumab) BCVA_Gain_R->Superior_BCVA_BOULEVARD BCVA_Gain_F->Superior_BCVA_BOULEVARD Non_Inferior_BCVA_YR This compound showed non-inferior BCVA gains in YOSEMITE/RHINE (vs. Aflibercept) BCVA_Gain_F->Non_Inferior_BCVA_YR

Caption: Logical Flow of Comparative Efficacy Outcomes for DME Treatment.

Conclusion

This compound, with its dual mechanism of action targeting both VEGF-A and Ang-2, represents a significant development in the management of DME.[5] Head-to-head Phase 2 data suggests superior efficacy in improving visual acuity compared to ranibizumab.[11] Furthermore, large-scale Phase 3 trials have demonstrated its robust efficacy and, critically, its potential for extended dosing intervals, which may reduce the treatment burden for patients.[12][16] Ranibizumab remains an effective and well-established therapy for DME.[1] The choice between these agents may be influenced by factors such as patient response to previous anti-VEGF monotherapy, the desire for extended treatment durability, and the specific clinical context. Future real-world data and further comparative studies will continue to refine our understanding of the relative positioning of these important therapies.

References

Faricimab's Impact on Vascular Leakage: A Comparative Analysis Against Other Anti-VEGF Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the dual-pathway inhibition of faricimab and its enhanced efficacy in reducing vascular leakage compared to traditional anti-VEGF agents, supported by preclinical and clinical evidence.

In the landscape of treatments for retinal vascular diseases such as neovascular (wet) age-related macular degeneration (nAMD) and diabetic macular edema (DME), the reduction of vascular leakage is a primary therapeutic goal. This compound, a bispecific antibody, represents a significant advancement by simultaneously targeting two key pathways involved in vascular instability: vascular endothelial growth factor-A (VEGF-A) and angiopoietin-2 (Ang-2). This dual-inhibition mechanism offers a more comprehensive approach to stabilizing blood vessels and reducing leakage compared to conventional anti-VEGF monotherapies like aflibercept and ranibizumab.

The Dual-Target Mechanism of this compound

Vascular leakage in retinal diseases is a complex process driven by multiple factors. VEGF-A is a well-established potent promoter of angiogenesis and vascular permeability.[1] Traditional anti-VEGF therapies, including aflibercept and ranibizumab, function by neutralizing VEGF-A, thereby suppressing these effects.

However, the angiopoietin/Tie2 signaling pathway also plays a critical role in maintaining vascular stability.[2] Angiopoietin-1 (Ang-1) promotes vascular quiescence and integrity by activating the Tie2 receptor on endothelial cells. Conversely, Ang-2, which is upregulated in pathological conditions, acts as a competitive antagonist of Ang-1 at the Tie2 receptor.[3] This disruption of Tie2 signaling leads to vascular destabilization, pericyte dropout, and an increased inflammatory response, all of which contribute to vascular leakage.[2] Furthermore, Ang-2 can sensitize blood vessels to the effects of VEGF-A, creating a synergistic effect that exacerbates vascular leakage.[1]

This compound's innovation lies in its ability to independently bind and neutralize both VEGF-A and Ang-2.[1] This dual action not only inhibits the direct pro-permeability effects of VEGF-A but also restores the stabilizing effects of the Ang-1/Tie2 pathway by blocking Ang-2. This comprehensive approach is believed to lead to more robust and sustained vascular stability compared to targeting VEGF-A alone.[1]

cluster_0 VEGF Pathway cluster_1 Angiopoietin/Tie2 Pathway cluster_2 Therapeutic Intervention VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binds to Increased Permeability Increased Permeability VEGFR2->Increased Permeability Activates signaling cascade leading to Ang-1 Ang-1 Tie2 Tie2 Ang-1->Tie2 Binds and activates Ang-2 Ang-2 Ang-2->Tie2 Competitively binds and inhibits Vascular Stability Vascular Stability Tie2->Vascular Stability Promotes This compound This compound This compound->VEGF-A Inhibits This compound->Ang-2 Inhibits Anti-VEGFs (Aflibercept, Ranibizumab) Anti-VEGFs (Aflibercept, Ranibizumab) Anti-VEGFs (Aflibercept, Ranibizumab)->VEGF-A Inhibits

Fig. 1: Signaling pathways in vascular leakage and therapeutic targets.

Preclinical Evidence of Superior Vascular Leakage Reduction

Preclinical studies have provided the foundational evidence for the enhanced efficacy of dual Ang-2 and VEGF-A inhibition. In a laser-induced choroidal neovascularization (CNV) model in non-human primates, this compound demonstrated a significantly greater reduction in both CNV lesion size and vascular leakage compared to monotherapy targeting either VEGF-A or Ang-2 alone.

While direct head-to-head quantitative data from preclinical studies comparing this compound with other anti-VEGFs is not extensively published, the consistent finding across these studies is the synergistic effect of dual inhibition in promoting vascular stability.

Clinical Trial Data: this compound vs. Aflibercept

The superior effect of this compound on vascular leakage has been robustly demonstrated in large-scale phase III clinical trials, namely YOSEMITE and RHINE, in patients with DME. These trials directly compared this compound with aflibercept, a standard-of-care anti-VEGF therapy.

Table 1: Comparison of Macular Leakage Area Reduction in the YOSEMITE and RHINE Trials (Week 16)

OutcomeThis compound (Pooled Arms)Afliberceptp-value
Number of Patients 1216593-
Median Baseline Macular Leakage Area (mm²) 24.5825.64NS
Median Macular Leakage Area at Week 16 (mm²) 3.597.62<0.0001
Proportion of Patients with Minimal to No Leakage (0-1 mm²) at Week 16 28.4%15.2%<0.0001

Data from a post-hoc analysis of the YOSEMITE and RHINE trials.[1][4][5]

As shown in Table 1, at week 16 of the trials, patients receiving this compound experienced a significantly greater reduction in macular leakage area compared to those treated with aflibercept.[1][4][5] Notably, the median leakage area in the this compound group was less than half of that in the aflibercept group.[1][4][5] Furthermore, a significantly higher proportion of patients on this compound achieved a state of minimal to no macular leakage.[1][4][5] These findings suggest that the dual inhibition of Ang-2 and VEGF-A by this compound leads to a more profound and rapid stabilization of the retinal vasculature.

Experimental Protocols

Preclinical Model: Laser-Induced Choroidal Neovascularization (CNV) in Non-Human Primates

A standard method to evaluate anti-angiogenic and anti-permeability agents in a preclinical setting that closely mimics key aspects of nAMD is the laser-induced CNV model in non-human primates.

start Animal Selection (Non-Human Primates) laser Laser Photocoagulation (to induce Bruch's membrane rupture) start->laser cnv CNV Development laser->cnv treatment Intravitreal Injection (this compound or other anti-VEGFs) cnv->treatment fa Fluorescein (B123965) Angiography (FA) treatment->fa at specified time points quant Quantification of CNV Area and Vascular Leakage fa->quant end Data Analysis quant->end

Fig. 2: Workflow for preclinical evaluation in a laser-induced CNV model.

Methodology:

  • Animal Model: The study is conducted in non-human primates, such as cynomolgus monkeys, whose ocular anatomy is similar to humans.

  • CNV Induction: Laser photocoagulation is used to create deliberate, small ruptures in Bruch's membrane in the macular region of the retina. This injury stimulates the growth of new, leaky blood vessels from the choroid into the subretinal space, forming a CNV lesion.

  • Treatment Administration: Animals are randomized to receive intravitreal injections of this compound, a comparator anti-VEGF agent, or a vehicle control.

  • Vascular Leakage Assessment: Fluorescein angiography (FA) is performed at various time points post-treatment. This involves injecting a fluorescent dye (sodium fluorescein) into the bloodstream and capturing images of the retina as the dye circulates. Leaky blood vessels are identified by the extravasation of the dye into the surrounding tissue.

  • Quantification: The area of CNV and the extent of fluorescein leakage are quantified from the angiograms by trained, masked graders. The leakage can be scored based on its intensity and area.

Clinical Trial: YOSEMITE and RHINE

These were identically designed, randomized, double-masked, phase III clinical trials to evaluate the efficacy and safety of this compound in patients with DME.

Methodology:

  • Patient Population: The trials enrolled patients with center-involving DME.

  • Randomization: Patients were randomized to receive either this compound 6.0 mg at 8-week intervals or on a personalized treat-and-extend regimen, or aflibercept 2.0 mg at 8-week intervals.

  • Vascular Leakage Assessment: Macular leakage was assessed using fluorescein angiography at baseline and at specified follow-up visits, including week 16.

  • Image Analysis: The fluorescein angiograms were analyzed by a central, independent reading center to ensure standardized and unbiased assessment. The total area of macular leakage was quantified in square millimeters.

Conclusion

The dual inhibition of Ang-2 and VEGF-A by this compound represents a paradigm shift in the management of retinal vascular diseases. By addressing two distinct pathways that drive vascular instability, this compound has demonstrated superior efficacy in reducing vascular leakage compared to anti-VEGF monotherapy in robust clinical trials. The preclinical and clinical data together provide a strong rationale for the enhanced vascular stabilization observed with this compound, which may translate into improved long-term outcomes and a reduced treatment burden for patients.

References

A Comparative Analysis of Faricimab in the Treatment of Neovascular Age-Related Macular Degeneration and Diabetic Macular Edema

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pivotal clinical trial data for the bispecific antibody, faricimab, in comparison to the established anti-VEGF-A therapy, aflibercept, for two leading causes of vision loss.

This guide provides a comprehensive cross-study comparison of this compound, a bispecific antibody targeting angiopoietin-2 (Ang-2) and vascular endothelial growth factor-A (VEGF-A), in the treatment of neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME). The data presented is derived from the four pivotal Phase III clinical trials: TENAYA and LUCERNE for nAMD, and YOSEMITE and RHINE for DME. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, durability, and safety of this compound in relation to the standard-of-care, aflibercept.

Mechanism of Action: A Dual Pathway Inhibition

This compound represents a novel approach to treating these retinal vascular diseases by simultaneously neutralizing two key pathways involved in their pathogenesis.[1][2] It is a bispecific antibody that independently binds to and inactivates both Ang-2 and VEGF-A.[1] The inhibition of VEGF-A is a well-established mechanism for reducing vascular permeability and leakage, and inhibiting pathological angiogenesis.[1] The concurrent inhibition of Ang-2 is designed to enhance vascular stability and reduce inflammation, potentially leading to more durable treatment effects.[1]

cluster_0 Pathophysiology cluster_1 Therapeutic Intervention VEGF-A VEGF-A Vascular Instability Vascular Instability VEGF-A->Vascular Instability Promotes Neovascularization & Permeability Ang-2 Ang-2 Ang-2->Vascular Instability Promotes Inflammation & Destabilization Vision Loss Vision Loss Vascular Instability->Vision Loss This compound This compound This compound->VEGF-A Inhibits This compound->Ang-2 Inhibits Aflibercept Aflibercept Aflibercept->VEGF-A Inhibits start Patient Enrollment (nAMD or DME) rand Randomization start->rand fari_namd This compound Arm (nAMD) Up to Q16W rand->fari_namd TENAYA & LUCERNE fari_dme This compound Arm (DME) Q8W or PTI up to Q16W rand->fari_dme YOSEMITE & RHINE afli Aflibercept Arm (nAMD or DME) Q8W rand->afli loading Loading Doses (Monthly Injections) fari_namd->loading fari_dme->loading afli->loading maintenance Maintenance Phase (Protocol-defined Intervals) loading->maintenance followup Follow-up Assessments (BCVA, CST, Safety) maintenance->followup followup->maintenance Throughout Study endpoint Primary & Secondary Endpoints Analysis followup->endpoint

References

Faricimab's Dual Threat: A Synergistic Takedown of Retinal Vascular Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A new class of bispecific antibody, faricimab, is demonstrating promising results in the management of neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME). By simultaneously targeting two key pathological pathways, angiopoietin-2 (Ang-2) and vascular endothelial growth factor-A (VEGF-A), this compound offers a synergistic mechanism of action that not only matches the efficacy of existing treatments but also shows potential for greater durability and improved anatomical outcomes.[1][2][3][4][5][6][7][8]

This comparison guide provides an in-depth analysis of this compound's dual mechanism of action, supported by key experimental data from pivotal clinical trials. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this novel therapeutic's performance against other established treatments.

Unraveling the Dual Mechanism of Action: A Two-Pronged Attack

This compound is a bispecific antibody engineered to independently bind and neutralize both Ang-2 and VEGF-A.[1][3][5][9] This dual inhibition addresses two distinct but complementary pathways involved in the pathogenesis of retinal vascular diseases.[10][11]

VEGF-A Inhibition: As with existing anti-VEGF therapies like aflibercept and ranibizumab (B1194657), this compound's blockade of VEGF-A prevents it from binding to its receptor, VEGFR-2.[12] This action inhibits endothelial cell proliferation and migration, thereby reducing pathological neovascularization and vascular permeability.[12][13]

Ang-2 Inhibition: Elevated levels of Ang-2 are implicated in vascular destabilization.[2][14] Ang-2 acts as a competitive inhibitor of Angiopoietin-1 (Ang-1) for the Tie2 receptor on endothelial cells.[5] By blocking Ang-2, this compound promotes the constitutive, stabilizing signal of Ang-1 through the Tie2 pathway.[4][12] This leads to pericyte recruitment, resolution of inflammation, and a reduction in vascular leakage, ultimately promoting vascular stability.[4][12][15]

The simultaneous inhibition of both pathways is believed to have a synergistic effect, leading to a more comprehensive and durable control of the disease process than targeting either pathway alone.[1][12][14][15][16]

cluster_this compound This compound's Dual MOA cluster_vegf VEGF Pathway cluster_ang Angiopoietin Pathway This compound This compound VEGF_A VEGF-A This compound->VEGF_A Inhibits Ang2 Ang-2 This compound->Ang2 Inhibits VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Binds to Neovascularization Neovascularization & Vascular Permeability VEGFR2->Neovascularization Promotes Tie2 Tie2 Receptor Ang2->Tie2 Inhibits Ang-1 binding Vascular_Instability Vascular Instability & Inflammation Tie2->Vascular_Instability Leads to Vascular_Stability Vascular Stability Tie2->Vascular_Stability Promotes Ang1 Ang-1 Ang1->Tie2 Binds to

This compound's dual inhibition of VEGF-A and Ang-2 pathways.

Head-to-Head: this compound vs. Aflibercept and Ranibizumab in Clinical Trials

The efficacy and safety of this compound have been rigorously evaluated in several Phase III clinical trials, most notably the TENAYA and LUCERNE studies in nAMD and the YOSEMITE and RHINE studies in DME. These trials compared this compound administered at extended dosing intervals to aflibercept or ranibizumab administered at standard intervals.

Neovascular Age-Related Macular Degeneration (nAMD): TENAYA and LUCERNE Trials

The TENAYA and LUCERNE trials were two identically designed, randomized, double-masked, active comparator-controlled Phase III studies that enrolled treatment-naïve patients with nAMD.[17][18] Patients were randomized to receive either this compound 6.0 mg at intervals of up to every 16 weeks (Q16W) or aflibercept 2.0 mg every 8 weeks (Q8W).[17]

Key Efficacy Outcomes at Year 2:

OutcomeThis compound (up to Q16W)Aflibercept (Q8W)
Mean Change in Best-Corrected Visual Acuity (BCVA) from Baseline (letters) Maintained gains from Year 1Maintained gains from Year 1
Proportion of Patients on ≥Q12W Dosing at Year 2 ~80%N/A
Proportion of Patients on Q16W Dosing at Year 2 >60%N/A
Central Subfield Thickness (CST) Reduction Robust and sustained reductionsRobust and sustained reductions

Data pooled from TENAYA and LUCERNE trials.[18][19]

The two-year results from these trials demonstrated that this compound, with extended dosing intervals, maintained visual acuity gains that were non-inferior to aflibercept administered every 8 weeks.[17] A significant majority of patients on this compound achieved extended dosing intervals of 12 weeks or more, with over 60% reaching a 16-week interval by the second year, highlighting its potential to reduce treatment burden.[18][19]

Diabetic Macular Edema (DME): YOSEMITE and RHINE Trials

The YOSEMITE and RHINE trials were two identically designed, randomized, double-masked, multicenter Phase III studies in patients with DME.[2][20] Patients were randomized to receive this compound 6.0 mg every 8 weeks (Q8W), this compound 6.0 mg in a personalized treatment interval (PTI) of up to every 16 weeks, or aflibercept 2.0 mg Q8W.[20][21][22][23]

Key Efficacy Outcomes at Year 2:

OutcomeThis compound (Q8W)This compound (T&E up to Q16W)Aflibercept (Q8W)
Mean Change in BCVA from Baseline (letters) - YOSEMITE +10.7+10.7+11.4
Mean Change in BCVA from Baseline (letters) - RHINE +10.9+10.1+9.4
Mean Change in CST from Baseline (µm) - YOSEMITE (Year 1) -232.8-217.4-190.4
Mean Change in CST from Baseline (µm) - RHINE (Year 1) -214.2-206.6-186.6
Proportion of Patients on ≥Q12W Dosing at Year 2 (T&E arm) N/A~80%N/A
Proportion of Patients on Q16W Dosing at Year 2 (T&E arm) N/A>60%N/A

T&E: Treat-and-Extend. Data from YOSEMITE and RHINE trials.[20][21]

The two-year data from the YOSEMITE and RHINE trials showed that this compound was non-inferior to aflibercept in terms of visual acuity gains.[21] Notably, post-hoc analyses suggested greater anatomical improvements with this compound, including a more significant reduction in central subfield thickness compared to aflibercept in the first year.[20] The treat-and-extend arm demonstrated that a majority of patients could be maintained on dosing intervals of 12 weeks or longer.[24]

Experimental Protocols: A Glimpse into the Research

The robust clinical data for this compound is built upon a foundation of rigorous preclinical and clinical trial methodologies.

Preclinical Assessment of Angiogenesis

In vitro and in vivo models are crucial for the initial assessment of anti-angiogenic drug efficacy.

In Vitro Angiogenesis Assays:

  • Endothelial Cell Proliferation Assays: These assays measure the ability of a drug to inhibit the proliferation of endothelial cells, a key step in angiogenesis. Quantification can be done through direct cell counts or by measuring DNA synthesis.[25]

  • Cell Migration Assays: These experiments assess the drug's effect on the migration of endothelial cells, another critical component of new vessel formation.[26]

  • Tube Formation Assays: Endothelial cells are cultured on a matrix gel, and their ability to form capillary-like structures is observed. Anti-angiogenic agents will inhibit this process.

  • Spheroid Sprouting Assays: Endothelial cell spheroids are embedded in a collagen matrix, and the sprouting of new "vessels" is quantified. This provides a 3D model of angiogenesis.[27]

cluster_workflow In Vitro Anti-Angiogenesis Assay Workflow Start Start: Endothelial Cell Culture Assay_Selection Select Assay: - Proliferation - Migration - Tube Formation - Spheroid Sprouting Start->Assay_Selection Treatment Treat with This compound vs. Control Assay_Selection->Treatment Incubation Incubation Treatment->Incubation Data_Collection Data Collection: - Cell Counts - Imaging - Sprout Length Measurement Incubation->Data_Collection Analysis Analysis: Compare Treatment vs. Control Data_Collection->Analysis End End: Assess Anti-Angiogenic Effect Analysis->End

Generalized workflow for in vitro anti-angiogenesis assays.

In Vivo Models of Retinal Neovascularization:

  • Laser-Induced Choroidal Neovascularization (CNV) in Non-Human Primates: This is a widely used model that mimics key aspects of nAMD. A laser is used to induce the growth of new blood vessels in the choroid, and the effect of the investigational drug on the size and leakage of these lesions is measured.[1]

  • Oxygen-Induced Retinopathy (OIR) in Mice: This model is used to study retinal neovascularization, which is relevant to diseases like diabetic retinopathy.

Clinical Trial Design: TENAYA/LUCERNE and YOSEMITE/RHINE

The Phase III trials for this compound followed rigorous, well-controlled protocols.

General Design:

  • Phase: 3

  • Design: Randomized, double-masked, active comparator-controlled, non-inferiority trials.[3][17][20]

  • Participants: Treatment-naïve patients with nAMD or patients with center-involving DME.[17][18][22][23]

  • Randomization: Patients were typically randomized into three arms: this compound at a fixed interval (e.g., Q8W), this compound with a treat-and-extend regimen (up to Q16W), and an active comparator (aflibercept or ranibizumab) at its standard dosing interval.[18][20][22]

Key Assessments:

  • Primary Endpoint: Mean change in Best-Corrected Visual Acuity (BCVA) from baseline to a prespecified time point (e.g., one year).[23][28]

  • Secondary Endpoints: Change in Central Subfield Thickness (CST), proportion of patients achieving extended dosing intervals, and safety assessments.[23][28]

  • Safety Monitoring: Incidence and severity of ocular and non-ocular adverse events were closely monitored throughout the studies.[23][28]

cluster_trial_logic Logic of this compound Phase III Trial Design Patient_Population Eligible Patients (nAMD or DME) Randomization Randomization Patient_Population->Randomization Arm_A This compound (Fixed Interval) Randomization->Arm_A Arm_B This compound (Treat-and-Extend) Randomization->Arm_B Arm_C Active Comparator (Standard Interval) Randomization->Arm_C Follow_Up Follow-up Period (e.g., 2 years) Arm_A->Follow_Up Arm_B->Follow_Up Arm_C->Follow_Up Primary_Endpoint Primary Endpoint Assessment: Change in BCVA Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment: CST, Dosing Interval, Safety Follow_Up->Secondary_Endpoints

Logical flow of this compound's pivotal Phase III clinical trials.

Conclusion: A New Era in Retinal Disease Management

This compound's dual inhibition of Ang-2 and VEGF-A represents a significant advancement in the treatment of nAMD and DME.[7] The synergistic mechanism of action not only provides robust efficacy comparable to established anti-VEGF therapies but also offers the potential for extended dosing intervals, thereby reducing the treatment burden for patients.[2][4][29] The comprehensive clinical trial data demonstrates a favorable safety profile and sustained visual and anatomical improvements.[18][19][21] As real-world evidence continues to accumulate, this compound is poised to become a cornerstone of therapy for a broad range of patients with retinal vascular diseases.

References

Faricimab Non-Inferiority Trials: A Statistical Analysis and Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the statistical analysis and outcomes of key non-inferiority trials of faricimab for the treatment of neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).

This guide provides a detailed comparison of this compound's performance against aflibercept, supported by experimental data from the pivotal Phase III TENAYA, LUCERNE, YOSEMITE, and RHINE clinical trials.

Comparative Efficacy of this compound

The primary objective of the TENAYA, LUCERNE, YOSEMITE, and RHINE trials was to establish the non-inferiority of this compound to aflibercept in terms of visual acuity outcomes. The key efficacy endpoints were the mean change in Best-Corrected Visual Acuity (BCVA) from baseline and the change in Central Subfield Thickness (CST).

Best-Corrected Visual Acuity (BCVA)

In both the nAMD and DME trials, this compound demonstrated non-inferiority to aflibercept in improving BCVA.[1][2] The non-inferiority margin was prespecified in the trial protocols.

Table 1: Mean Change in Best-Corrected Visual Acuity (BCVA) from Baseline (ETDRS Letters)

Trial (Indication)Treatment ArmMean BCVA Change from BaselineNon-Inferiority to Aflibercept
TENAYA (nAMD) This compound (up to Q16W)+5.8Non-inferior
Aflibercept (Q8W)+5.1-
LUCERNE (nAMD) This compound (up to Q16W)+6.6Non-inferior
Aflibercept (Q8W)+6.6-
YOSEMITE (DME) This compound (Q8W)+10.7Non-inferior
This compound (Personalized Treatment Interval)+11.6Non-inferior
Aflibercept (Q8W)+10.9-
RHINE (DME) This compound (Q8W)+11.8Non-inferior
This compound (Personalized Treatment Interval)+10.8Non-inferior
Aflibercept (Q8W)+10.3-

Data averaged over weeks 40, 44, and 48 for TENAYA and LUCERNE, and weeks 48, 52, and 56 for YOSEMITE and RHINE.

Central Subfield Thickness (CST)

Anatomical outcomes, as measured by the change in CST, were also a key secondary endpoint. This compound showed comparable or, in some cases, numerically greater reductions in CST compared to aflibercept.

Table 2: Mean Change in Central Subfield Thickness (CST) from Baseline (µm)

Trial (Indication)Treatment ArmMean CST Change from Baseline
TENAYA (nAMD) This compound (up to Q16W)-137
Aflibercept (Q8W)-129
LUCERNE (nAMD) This compound (up to Q16W)-137
Aflibercept (Q8W)-132
YOSEMITE (DME) This compound (Q8W)-207
This compound (Personalized Treatment Interval)-204
Aflibercept (Q8W)-197
RHINE (DME) This compound (Q8W)-204
This compound (Personalized Treatment Interval)-197
Aflibercept (Q8W)-190

Data at week 48 for TENAYA and LUCERNE, and at year 1 for YOSEMITE and RHINE.

Experimental Protocols

The TENAYA, LUCERNE, YOSEMITE, and RHINE trials were all Phase III, multicenter, randomized, double-masked, active comparator-controlled, non-inferiority studies.[1][3][4]

Patient Population:

  • TENAYA and LUCERNE: Enrolled treatment-naïve patients with neovascular age-related macular degeneration (nAMD).[5][6]

  • YOSEMITE and RHINE: Enrolled patients with diabetic macular edema (DME) with center involvement.[7][8]

Randomization and Treatment Arms:

  • TENAYA and LUCERNE: Patients were randomized 1:1 to receive either this compound 6.0 mg at personalized dosing intervals of up to every 16 weeks (Q16W) or aflibercept 2.0 mg every 8 weeks (Q8W).[3][9]

  • YOSEMITE and RHINE: Patients were randomized 1:1:1 to one of three arms: this compound 6.0 mg administered every 8 weeks (Q8W), this compound 6.0 mg in a personalized treatment interval (PTI) up to Q16W, or aflibercept 2.0 mg Q8W.[7][8]

Masking: All trials were double-masked, meaning both the participants and the investigators assessing the outcomes were unaware of the treatment assignment.[3][4]

Primary Endpoint Analysis: The primary efficacy endpoint in all four trials was the mean change in BCVA from baseline, averaged over a series of visits at approximately one year.[4][5] The statistical analysis was designed to assess the non-inferiority of the this compound arms to the aflibercept arm.

Secondary Endpoints: Secondary endpoints included the change in CST from baseline, the proportion of patients in the this compound arms on extended dosing intervals (Q12W and Q16W), and safety assessments.[4][5]

Non-Inferiority Trial Design

The logical flow of a non-inferiority trial, as exemplified by the this compound Phase III program, is to demonstrate that a new treatment is not unacceptably worse than an active control.

NonInferiorityTrial cluster_setup Trial Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cluster_conclusion Conclusion PatientPopulation Define Patient Population (e.g., nAMD, DME) Endpoints Define Primary & Secondary Endpoints (e.g., BCVA, CST) PatientPopulation->Endpoints NonInferiorityMargin Establish Non-Inferiority Margin (e.g., 4 ETDRS letters) Endpoints->NonInferiorityMargin Randomization Randomize Patients (1:1 or 1:1:1) NonInferiorityMargin->Randomization FaricimabArm This compound Arm(s) (e.g., Q8W, PTI up to Q16W) Randomization->FaricimabArm AfliberceptArm Active Comparator Arm (Aflibercept Q8W) Randomization->AfliberceptArm CollectData Collect Data at Pre-specified Timepoints FaricimabArm->CollectData AfliberceptArm->CollectData PrimaryAnalysis Primary Endpoint Analysis: Mean Change in BCVA CollectData->PrimaryAnalysis SecondaryAnalysis Secondary Endpoint Analysis: CST, Dosing Interval, Safety CollectData->SecondaryAnalysis NonInferiorityConclusion Determine Non-Inferiority PrimaryAnalysis->NonInferiorityConclusion SuperiorityTest Test for Superiority (Optional) NonInferiorityConclusion->SuperiorityTest If non-inferiority is met

Caption: Logical workflow of a non-inferiority clinical trial.

References

Predicting Patient Response to Faricimab: A Comparative Guide to Validation Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

Faricimab (Vabysmo) represents a significant advancement in the treatment of neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME). Its novel bispecific antibody design, simultaneously targeting both Vascular Endothelial Growth Factor-A (VEGF-A) and Angiopoietin-2 (Ang-2), offers a dual mechanism to enhance vascular stability and reduce inflammation.[1][2][3] This dual inhibition has demonstrated non-inferior efficacy to other anti-VEGF agents, often with the potential for extended treatment intervals.[1][4] However, patient response can be variable. The validation of predictive biomarkers is a critical unmet need to optimize patient selection, personalize treatment regimens, and improve clinical outcomes.

This guide provides a comparative overview of emerging imaging and molecular biomarkers for predicting therapeutic response to this compound, supported by the latest experimental data and detailed methodologies.

This compound's Dual Mechanism of Action

This compound is a humanized bispecific IgG1 antibody that independently binds and neutralizes both VEGF-A and Ang-2.[3][5] By inhibiting VEGF-A, this compound suppresses potent signals for neovascularization and vascular permeability.[3][6] Concurrently, by inhibiting Ang-2, it counteracts vascular destabilization, inflammation, and leakage, thereby promoting a more stable retinal environment than targeting VEGF-A alone.[7][8]

Faricimab_Mechanism cluster_0 Pathological State cluster_1 This compound Intervention VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds & Activates This compound This compound Ang-2 Ang-2 Tie2 Tie2 Ang-2->Tie2 Binds & Destabilizes Vascular_Leakage Vascular Leakage & Neovascularization VEGFR-2->Vascular_Leakage Promotes Tie2->Vascular_Leakage Contributes to Vascular_Stability Vascular Stability Vascular_Leakage->Vascular_Stability Reversal This compound->VEGF-A Inhibits This compound->Ang-2 Inhibits

Caption: this compound's dual inhibition of VEGF-A and Ang-2 pathways.

Comparison of Predictive Biomarkers

The ideal biomarker should be objectively measurable and correlate strongly with clinical outcomes, such as improved visual acuity or reduced macular fluid. Research into this compound response predictors has focused on two primary categories: non-invasive imaging biomarkers obtained via Optical Coherence Tomography (OCT) and molecular biomarkers measured in ocular fluid.

Imaging Biomarkers (OCT)

OCT provides high-resolution, cross-sectional images of the retina, allowing for the precise quantification of morphological features associated with disease activity. Several OCT-derived biomarkers are being investigated for their ability to predict this compound response.

Biomarker CategorySpecific MarkerPotential Association with Positive this compound ResponseSupporting Experimental Data (from cited studies)
Retinal Fluid Subretinal Fluid (SRF) Resolution of SRF is significantly associated with visual acuity improvement.[9][10]In treatment-naïve DME eyes, resolution of SRF significantly correlated with a ≥0.2 logMAR BCVA improvement (p=0.022 ).[9][10] In refractory nAMD, a significant reduction in SRF prevalence was observed after switching to this compound (p=0.009 ).[11]
Intraretinal Fluid (IRF) Resolution of specific types of IRF is associated with better visual outcomes.[9][10]In treatment-naïve DME eyes, resolution of Inner Nuclear Layer (INL) edema (a type of IRF) significantly correlated with a ≥0.2 logMAR BCVA improvement (p=0.043 ).[9][10] In refractory nAMD, a significant reduction in IRF prevalence was also noted (p=0.05 ).[11]
Retinal Structure Pigment Epithelial Detachment (PED) Reduction in PED height and volume is linked to anatomical improvement.In recalcitrant nAMD patients, significant decreases in PED volume (p=0.0164 ), mean height (p=0.0003 ), and maximum height (p=0.002 ) were observed three months after initiating this compound.[12]
Central Subfield Thickness (CST) Reduction in CST is a primary indicator of anatomical response, though its direct correlation with visual gain can be variable.In DME, this compound treatment led to a mean CST reduction of -200.2 µm at 24 weeks.[2] In refractory nAMD, a mean CST reduction of -57 µm was seen at one year (p < 0.001 ).[11]
Molecular Biomarkers (Aqueous Humor)

Analysis of aqueous humor, the fluid in the front part of the eye, provides direct insight into the intraocular molecular environment. This allows for the quantification of proteins like Ang-2 that are directly targeted by this compound.

Biomarker CategorySpecific MarkerPotential Association with Positive this compound ResponseSupporting Experimental Data (from cited studies)
Angiopoietin Pathway Angiopoietin-2 (Ang-2) Level A significant decrease in aqueous Ang-2 levels post-injection indicates target engagement and is associated with a positive response.[1][13]In nAMD patients switched from aflibercept, aqueous Ang-2 levels significantly decreased from a mean of 23.8 pg/mL to 16.4 pg/mL (p < 0.001 ) after this compound treatment.[1][13]
Ang-1 / Ang-2 Ratio An increase in this ratio post-treatment may indicate a shift towards vascular stability and predict a better anatomical response.[3]In treatment-naïve DME, the Ang-1/Ang-2 ratio in the aqueous humor after three this compound injections was strongly negatively correlated with the degree of residual edema (central foveal thickness).[3]
VEGF Pathway VEGF-A Level Sustained suppression of VEGF-A below detection limits confirms continued pathway inhibition.In patients switching to this compound, VEGF-A levels often remained below the detection sensitivity, indicating effective and continued suppression by both the prior anti-VEGF and this compound.[1][13]

Experimental Protocols

Detailed and consistent methodologies are crucial for validating biomarkers. Below are representative protocols for the key experimental techniques cited in this guide.

Protocol 1: Spectral-Domain OCT (SD-OCT) for Retinal Fluid Quantification

This protocol is representative of the methodology used in clinical studies evaluating retinal anatomical biomarkers.[10][14]

  • Patient Preparation: Dilate the pupil of the study eye using a standard mydriatic agent (e.g., 1% tropicamide (B1683271) and 2.5% phenylephrine) to at least 6 mm to ensure high-quality imaging.

  • Image Acquisition:

    • Use a commercial SD-OCT device (e.g., Heidelberg Spectralis or equivalent).

    • Seat the patient comfortably with their chin in the chin rest and forehead against the bar.

    • Perform a high-density macular volume scan centered on the fovea. A common pattern is a 20x20 degree (6x6 mm) volume scan consisting of 49 B-scans.

    • Ensure a signal quality index of at least 20 dB (or equivalent manufacturer metric) for all scans.

  • Image Analysis and Quantification:

    • Import the raw OCT data into the device's analysis software or a dedicated third-party grading platform.

    • The software's automated retinal layer segmentation algorithm identifies the boundaries of the neurosensory retina.

    • Central Subfield Thickness (CST): The software automatically calculates the average retinal thickness within the central 1 mm ETDRS grid subfield.

    • Fluid Quantification: Two certified and masked retinal specialists manually grade the B-scans.

      • Presence/Absence: Identify the presence of SRF (hyporeflective space between the neurosensory retina and RPE) and IRF (hyporeflective cystic spaces within the retinal layers, noting specific layers like INL) within the central 1 mm.

      • Any disagreements between graders are adjudicated by a senior third grader.

  • Data Reporting: Record CST in micrometers (µm). Report the presence or absence of IRF and SRF as a binary variable (Yes/No) for statistical analysis.

Protocol 2: Multiplex Immunoassay for Aqueous Humor Biomarker Analysis

This protocol is based on methodologies used to quantify Ang-2 and other cytokines in aqueous humor samples from patients treated with this compound.[1][3]

  • Sample Collection:

    • Immediately before intravitreal injection, under sterile conditions, perform an anterior chamber paracentesis.

    • Using a 30-gauge needle on a tuberculin syringe, carefully aspirate approximately 50-100 µL of aqueous humor.

    • Immediately transfer the sample into a sterile, pre-chilled polypropylene (B1209903) microcentrifuge tube.

    • Flash-freeze the sample in liquid nitrogen or place it on dry ice, and then store it at -80°C until analysis.

  • Sample Preparation:

    • Thaw frozen aqueous humor samples on ice.

    • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet any cellular debris.

    • Collect the supernatant for analysis. Dilute the sample (e.g., a twofold dilution with the provided assay buffer) to ensure the analyte concentrations fall within the dynamic range of the assay.

  • Multiplex Bead-Based Immunoassay (Luminex xMAP Technology):

    • Use a commercially available magnetic bead panel (e.g., Milliplex MAP Human Angiogenesis/Growth Factor Panel).

    • Prepare the assay plate by adding magnetic capture beads specific for each analyte (VEGF-A, Ang-2, etc.) to the wells.

    • Wash the beads using a handheld magnetic plate washer according to the manufacturer's protocol.

    • Add 25 µL of prepared standards, quality controls, and diluted aqueous humor samples to the appropriate wells.

    • Incubate the plate on a shaker at room temperature for 2 hours in the dark.

    • Wash the plate to remove unbound substances.

    • Add 25 µL of the detection antibody cocktail to each well and incubate on a shaker for 1 hour at room temperature.

    • Add 25 µL of streptavidin-phycoerythrin and incubate on a shaker for 30 minutes at room temperature.

    • Wash the plate and resuspend the beads in sheath fluid.

  • Data Acquisition and Analysis:

    • Acquire data using a Luminex MAGPIX® (or equivalent) instrument.

    • Analyze the raw data using the instrument's software to calculate the median fluorescent intensity (MFI).

    • Generate a standard curve for each analyte using a five-parameter logistic regression model.

    • Interpolate the concentrations of the analytes in the unknown samples from the standard curve. Report results in pg/mL.

Biomarker Validation Workflow

The validation of any predictive biomarker is a multi-step process that requires rigorous testing to ensure its clinical utility and reliability.

Biomarker_Workflow A Hypothesis Generation (e.g., Ang-2 levels predict response) B Assay Development & Optimization (e.g., OCT protocol, ELISA) A->B C Analytical Validation (Precision, Accuracy, Sensitivity) B->C D Prospective Cohort Study (e.g., ALTIMETER trial) C->D E Data Collection (Baseline biomarker levels & clinical outcomes) D->E F Statistical Analysis (Correlation, ROC curves, p-values) E->F G Clinical Validation (Establish predictive performance) F->G H Independent Validation (Test in a separate patient cohort) G->H I Clinical Utility Assessment (Does it improve patient care?) H->I

References

Safety Operating Guide

Proper Disposal of Faricimab: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Faricimab is critical for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound, including unused vials, pre-filled syringes, and associated contaminated materials. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Core Principles of this compound Disposal

This compound, a humanized bispecific antibody, is not classified as a hazardous substance for occupational exposure in ophthalmology. However, as a biological product administered via intravitreal injection, all materials that come into contact with it must be treated as biohazardous waste.[1][2] The fundamental principle of disposal is to adhere to all local, state, and federal environmental regulations.[3][4][5][6]

Disposal of this compound Vials and Pre-Filled Syringes

Any unused this compound drug product or waste material must be disposed of in accordance with local regulations.[4][5][6] This includes vials and pre-filled syringes. The following steps outline the recommended procedure:

  • Segregation at the Point of Generation: Immediately after use, all sharps, including needles and syringes used for this compound administration, must be segregated from other waste streams.[1] These items should be placed in a designated, puncture-resistant sharps container that is clearly labeled with the universal biohazard symbol.[1][2]

  • Sharps Containers: Sharps containers should be rigid, leak-proof, and puncture-proof.[2] For pre-filled syringes, the needle should not be recapped or detached before disposal.[4] The entire syringe-needle unit should be placed into the sharps container.[7]

  • Container Management: Sharps containers should be discarded when they are approximately two-thirds to three-quarters full to prevent overfilling and accidental needlesticks.[1][8]

  • Final Disposal: Once full, the sealed sharps containers must be handled by a licensed professional waste disposal service.[3] The disposal method will typically involve autoclaving or incineration to neutralize any biological agents.[2]

Management of Contaminated Materials

All materials that have come into contact with this compound, such as gloves, gauze, and preparation materials, are considered regulated medical waste.[1]

  • Solid Waste: Non-sharp solid waste contaminated with this compound should be placed in red biohazard bags.[1][2] These bags should be securely sealed and placed in a designated biohazardous waste container.

  • Liquid Waste: Spills of this compound should be absorbed with a suitable material like diatomite or universal binders.[9] The contaminated absorbent material should then be disposed of as biohazardous solid waste.[9] Decontamination of the spill area should be performed by scrubbing with alcohol or another appropriate disinfectant.[9]

Quantitative Data Summary

While specific quantitative limits for this compound disposal are not defined, the following table summarizes key operational parameters for the handling of materials.

ItemHandling and Disposal ParametersSource
This compound Pre-filled Syringe Single-use only. Do not recap or detach the needle. Dispose of the entire unit in a sharps container.[4][7]
This compound Vial Single-use vial. Dispose of any unused portion as per local regulations for pharmaceutical waste.[10]
Sharps Containers Discard when 2/3 to 3/4 full. Must be puncture-resistant and labeled with the biohazard symbol.[1][8]
Liquid Spills Absorb with appropriate material and decontaminate the surface with alcohol.[9]

Experimental Protocols

The standard protocol for rendering biological waste non-infectious is through autoclaving or chemical disinfection.

Autoclaving Protocol for Solid Biohazardous Waste:

  • Place contaminated materials (in biohazard bags) and sealed sharps containers into a secondary, rigid, leak-proof container suitable for autoclaving.

  • Ensure the autoclave is validated for its ability to sterilize the waste load.

  • Run the autoclave cycle according to the manufacturer's instructions, typically at 121°C (250°F) for a minimum of 30-60 minutes, depending on the load size and density.

  • After the cycle, allow the waste to cool before handling. The autoclaved waste can then be disposed of as regular solid waste, provided it is rendered unrecognizable.

Chemical Disinfection for Liquid Waste (Spills):

  • Prepare a fresh 1:10 dilution of household bleach (sodium hypochlorite) in water.

  • Apply the bleach solution to the spill area, ensuring complete coverage.

  • Allow a contact time of at least 15-30 minutes.[1]

  • Wipe the area clean with absorbent materials and dispose of them as biohazardous waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials in a laboratory setting.

Faricimab_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Immediate Segregation cluster_containment Containment cluster_treatment Waste Treatment & Disposal Faricimab_Use This compound Administration/ Handling Sharps Sharps Waste (Needles, Syringes, Vials) Faricimab_Use->Sharps Used Sharps NonSharps Non-Sharp Contaminated Waste (Gloves, Gauze) Faricimab_Use->NonSharps Contaminated Items Sharps_Container Puncture-Resistant Sharps Container (Biohazard Labeled) Sharps->Sharps_Container Biohazard_Bag Red Biohazard Bag NonSharps->Biohazard_Bag Professional_Disposal Licensed Biohazardous Waste Vendor Sharps_Container->Professional_Disposal Biohazard_Bag->Professional_Disposal Autoclave Autoclave Professional_Disposal->Autoclave Treatment Incineration Incineration Professional_Disposal->Incineration Treatment Final_Disposal Sanitary Landfill Autoclave->Final_Disposal Post-Treatment Incineration->Final_Disposal Post-Treatment

Caption: Workflow for the safe disposal of this compound and associated biohazardous waste.

References

Essential Safety and Logistical Information for Handling Faricimab

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of therapeutic agents like Faricimab is paramount. This guidance provides essential, immediate safety and logistical information, including operational and disposal plans, with a focus on personal protective equipment (PPE).

Personal Protective Equipment (PPE) Recommendations

When handling this compound in a laboratory setting, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety. While specific quantitative data such as glove breakthrough times are not detailed in publicly available safety data sheets, the following recommendations are based on general safety guidelines for handling monoclonal antibodies.

Summary of Personal Protective Equipment for this compound

ScenarioEye and Face ProtectionHand ProtectionProtective ClothingRespiratory Protection
Routine Laboratory Handling Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required
Risk of Splash or Aerosol Generation Tightly fitting safety goggles or a face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatUse in a chemical fume hood or wear a NIOSH-approved respirator
Accidental Spills Chemical safety gogglesRubber glovesProtective clothingEnsure adequate ventilation; may require a respirator

Note: Always consult the specific Safety Data Sheet (SDS) for the this compound product you are using, as recommendations may vary between suppliers.

Experimental Protocols for PPE Selection

Detailed experimental protocols for testing specific PPE with this compound are not publicly available. The selection of appropriate PPE is based on a risk assessment of the procedures being performed. For handling biologic agents like this compound, the primary risks are exposure through skin contact, eye contact, or inhalation of aerosols. Therefore, the chosen PPE should provide an effective barrier against these routes of exposure.

Standard Operating Procedure for PPE

The following workflow outlines the standard procedure for the selection, use, and disposal of PPE when handling this compound.

PPE_Workflow_this compound cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling this compound cluster_doffing Doffing Sequence (to prevent contamination) cluster_disposal Disposal A Assess Task-Specific Risks (e.g., splash, aerosol) B Select Appropriate PPE (Gloves, Lab Coat, Eye Protection) A->B C 1. Don Lab Coat B->C D 2. Don Eye and Face Protection C->D E 3. Don Gloves D->E F Perform Experimental Work in a designated area E->F G 1. Remove Gloves F->G H 2. Remove Lab Coat G->H I 3. Remove Eye and Face Protection H->I J Dispose of used PPE in designated chemical waste container I->J K Wash Hands Thoroughly J->K

Caption: Workflow for PPE selection, use, and disposal when handling this compound.

Procedural Guidance

Handling Precautions:

  • Avoid contact with eyes and skin.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Work in a well-ventilated area.[1]

  • Eating, drinking, and smoking should be prohibited in areas where this material is handled, stored, and processed.[2]

  • Workers should wash hands and face before eating, drinking, and smoking.[2]

Accidental Release Measures:

  • In case of a spill, use full personal protective equipment.[1]

  • Evacuate personnel to safe areas.[1]

  • Ensure adequate ventilation.[1]

  • Prevent further leakage or spillage if safe to do so.[1]

  • Spilled material can be cleaned up with ordinary cleaning procedures, such as soap and water, or absorbed with sand or vermiculite.[2]

Disposal Plan:

  • Dispose of unused medicinal products or waste material in accordance with local regulations.[3][4]

  • Contact a licensed professional waste disposal service to dispose of this material.[2]

  • Contaminated PPE should be placed in a designated and labeled waste container.

By adhering to these guidelines, laboratory professionals can safely handle this compound, minimizing the risk of exposure and ensuring a secure research environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。